2-Chloro-6-ethoxypyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGUVCWZHJCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632183 | |
| Record name | 2-Chloro-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-02-9 | |
| Record name | 2-Chloro-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-ethoxypyrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Chloro-6-ethoxypyrazine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of 2-Chloro-6-ethoxypyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document details a robust and reproducible synthetic protocol via nucleophilic aromatic substitution, grounded in established chemical principles. Furthermore, it outlines a complete analytical workflow for the structural verification and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal scaffolds in medicinal chemistry.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in the design of bioactive molecules. This compound (C₆H₇ClN₂O) is a disubstituted pyrazine derivative that serves as a versatile building block for the synthesis of more complex target molecules.[2] The presence of a reactive chlorine atom allows for further functionalization through cross-coupling reactions, while the ethoxy group modulates the compound's electronic and physical properties. This guide provides a detailed protocol for its synthesis from commercially available starting materials and a comprehensive strategy for its characterization.
Synthesis of this compound
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and direct route to this compound is the mono-substitution of 2,6-dichloropyrazine with an ethoxide nucleophile. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Reaction Scheme:
2,6-DichloropyrazineSodium Ethoxidethis compound
Mechanistic Rationale and Experimental Causality
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the ring susceptible to nucleophilic attack.
-
Choice of Substrate: 2,6-Dichloropyrazine is the ideal starting material. The two chlorine atoms activate the ring for SNAr. By controlling the stoichiometry (using approximately one equivalent of the nucleophile), a selective mono-substitution can be achieved. The introduction of the first electron-donating ethoxy group deactivates the ring slightly towards further substitution, aiding in the prevention of disubstitution.
-
Nucleophile Generation: Sodium ethoxide, a strong nucleophile, is required to attack the electron-poor pyrazine ring. It can be generated in situ by reacting sodium metal with anhydrous ethanol or, more conveniently and safely, by using a commercially available solution of sodium ethoxide in ethanol.[3][4]
-
Reaction Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the reagents. Allowing the reaction to slowly warm to room temperature provides sufficient energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex and subsequent loss of the chloride leaving group.[5]
Detailed Experimental Protocol
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Sodium ethoxide (1.05 eq, as a 21% solution in ethanol or freshly prepared)
-
Anhydrous Ethanol (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine and dissolve it in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the sodium ethoxide solution (1.05 eq) to the stirred solution of 2,6-dichloropyrazine over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid or oil.
Characterization and Structural Verification
A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.[6]
Overall Characterization Workflow
Caption: Workflow from synthesis to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7]
Predicted ¹H and ¹³C NMR Data: The following data is predicted based on the analysis of structurally similar compounds.[6][7]
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | Pyrazine-H | 8.0 - 8.2 | Singlet | Two equivalent protons on the pyrazine ring. |
| -OCH₂CH₃ | 4.4 - 4.6 | Quartet | Methylene protons adjacent to the oxygen atom. | |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | Methyl protons of the ethoxy group. | |
| ¹³C NMR | C-Cl | 151 - 154 | - | Carbon atom bonded to chlorine. |
| C-O | 158 - 162 | - | Carbon atom bonded to the ethoxy group. | |
| C-H | 138 - 142 | - | Two equivalent C-H carbons in the pyrazine ring. | |
| -OCH₂CH₃ | 62 - 65 | - | Methylene carbon of the ethoxy group. | |
| -OCH₂CH₃ | 14 - 16 | - | Methyl carbon of the ethoxy group. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data: The molecular formula is C₆H₇ClN₂O, with a monoisotopic mass of approximately 158.02 g/mol .[2]
| Ion | Predicted m/z | Notes |
| [M]⁺ | 158 / 160 | Molecular ion peak exhibiting the characteristic ~3:1 isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl). |
| [M-C₂H₄]⁺ | 130 / 132 | Loss of ethylene from the ethoxy group. |
| [M-Cl]⁺ | 123 | Loss of the chlorine atom. |
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.[7]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺. Crucially, verify the presence of the [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is definitive evidence for the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3050 - 3150 | Stretch |
| Aliphatic C-H | 2850 - 2980 | Stretch |
| C=N, C=C (ring) | 1400 - 1600 | Stretch |
| C-O (ether) | 1200 - 1260 (asym) & 1020 - 1080 (sym) | Stretch |
| C-Cl | 700 - 800 | Stretch |
Experimental Protocol:
-
Sample Preparation: If the product is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. If it is an oil, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the structure.[8]
Conclusion
This guide has outlined a reliable and well-rationalized method for the synthesis of this compound from 2,6-dichloropyrazine. The SNAr reaction described is efficient and allows for selective mono-functionalization. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust system for verifying the chemical identity, structure, and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of pyrazine-based molecules for applications in drug discovery and materials science.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PrepChem. Synthesis of 2-chloro-6-methoxypyrazine. 2023. Available from: [Link]
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ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available from: [Link]
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Mol-Instincts. 2-Chloro-6-[2-(3-phenyloxan-3-yl)ethoxy]pyrazine. Available from: [Link]
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Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. 2009. Available from: [Link]
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CNKI. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. 2025. Available from: [Link]
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NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. 2021. Available from: [Link]
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MDPI. Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available from: [Link]
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Spectroscopic Profile of 2-Chloro-6-ethoxypyrazine: A Technical Guide for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloro-6-ethoxypyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally analogous compounds.
Introduction: The Chemical Significance of this compound
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The unique arrangement of its substituents—a chloro group, an ethoxy group, and the pyrazine core—imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
The molecular structure of this compound is presented below. The subsequent sections will elucidate how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm this structure.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazine ring and the identity of the ethoxy group.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the protons of the ethoxy group. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield the aromatic protons, shifting their signals downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H | ~8.1 - 8.3 | Singlet | - |
| Pyrazine-H | ~8.0 - 8.2 | Singlet | - |
| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet | ~7.0 |
| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
The two pyrazine protons are in different chemical environments and are expected to appear as distinct singlets. The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons, in turn, will appear as a triplet.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the pyrazine ring being broken by the substituents, all six carbon atoms are expected to be chemically non-equivalent, resulting in six distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | ~152 - 156 |
| C-O | ~158 - 162 |
| Pyrazine C-H | ~138 - 142 |
| Pyrazine C-H | ~135 - 139 |
| -OCH₂CH₃ | ~62 - 66 |
| -OCH₂CH₃ | ~14 - 16 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
The carbons directly attached to the electronegative chlorine and oxygen atoms (C-Cl and C-O) are expected to be the most deshielded and appear furthest downfield. The aromatic carbons bearing hydrogen atoms will resonate in the typical aromatic region, while the aliphatic carbons of the ethoxy group will be the most shielded.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound, the mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern of the chlorine atom, with the ³⁵Cl and ³⁷Cl isotopes present in an approximate 3:1 ratio. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 158/160 | Molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine.[1] |
| [M-C₂H₄]⁺ | 130/132 | Loss of ethylene via McLafferty rearrangement. |
| [M-C₂H₅]⁺ | 129/131 | Loss of an ethyl radical. |
| [M-Cl]⁺ | 123 | Loss of a chlorine atom. |
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for alkoxy-substituted pyrazines include the loss of an alkene (in this case, ethylene) through a McLafferty-type rearrangement, and the loss of the alkyl radical.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm.[2][3] Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. The spectral width should be approximately 240 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with adequate signal-to-noise, especially for the quaternary carbons.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (TMS).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a 30 m DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire a mass spectrum over a range of m/z 40-400.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.
-
Synthesis and Characterization Workflow
The following diagram illustrates a conceptual workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Conceptual Workflow for Synthesis and Characterization.
Conclusion
This technical guide has provided a detailed predictive overview of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The outlined experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and purity of the compound for its intended applications in research and development.
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University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore its reactivity with a focus on mechanistic causality, and provide actionable experimental protocols for its application in synthesis.
Introduction: The Strategic Value of Substituted Pyrazines
Pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Their nitrogen atoms act as hydrogen bond acceptors, enhancing solubility and target engagement, while the aromatic system serves as a robust anchor for appending various functional groups. This compound emerges as a particularly versatile intermediate. The electron-deficient nature of the pyrazine ring, further activated by the chloro-substituent, makes the C2 position a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at the C6 position serves to modulate the electronic properties and can influence the molecule's pharmacokinetic profile. This guide will illuminate the chemical rationale behind its utility.
Core Chemical and Physical Properties
A thorough understanding of a molecule's physical properties is fundamental to its effective use in the laboratory, from reaction setup to purification and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| CAS Number | 136309-02-9 | [2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds[3][4] |
| Boiling Point | ~190-210 °C | Estimated based on analogs like 2-ethoxy-6-methylpyrazine (191-193 °C)[4] |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, THF, DMF) | General property of similar heterocyclic compounds[3][5] |
| Storage | Store in a cool, dry place away from strong oxidizing agents | Standard practice for chlorinated heterocyclic compounds[2] |
Spectroscopic Signature: A Guide to Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established principles and data from structurally similar compounds.[6][7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (2H, m, pyrazine protons), 4.4-4.6 (2H, q, -OCH₂CH₃), 1.4-1.6 (3H, t, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158-162 (C-OEt), ~150-154 (C-Cl), ~138-142 (pyrazine CH), ~62-65 (-OCH₂CH₃), ~14-16 (-OCH₂CH₃) |
| IR (ATR, cm⁻¹) | ~2980-2900 (C-H stretch), ~1580-1550 (C=N, C=C stretch), ~1250-1200 (C-O stretch), ~850-800 (C-Cl stretch) |
| Mass Spec. (EI) | m/z: 158/160 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl), 130/132 ([M-C₂H₄]⁺), 115 ([M-C₂H₅O]⁺) |
Experimental Protocol: Spectroscopic Characterization
-
Sample Preparation (NMR): Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Utilize a 400 MHz spectrometer. Acquire the spectrum with a spectral width of ~12 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2 seconds. Co-add at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire the spectrum with a spectral width of ~220 ppm. Use a pulse angle of 30 degrees and a relaxation delay of 2-3 seconds. Accumulate at least 1024 scans.
-
IR Spectroscopy: Place a drop of the neat sample on the diamond crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Introduce the sample via direct infusion or GC-MS using Electron Ionization (EI) at 70 eV.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of its C-Cl bond, which is activated towards two major classes of transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAAr)
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at carbon atoms bearing a good leaving group like chloride.[9] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Caption: Generalized SNAr mechanism on this compound.
Field Insight: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing its nucleophilicity. Common nucleophiles include amines, alkoxides, and thiolates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a typical C-N bond formation, a crucial transformation in the synthesis of many bioactive molecules.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-6-ethoxypyrazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C, C-N, and C-O bonds.[10][11] this compound is an excellent substrate for these transformations due to the reactivity of the C-Cl bond.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the formation of a C-C bond between the pyrazine core and an aryl group.
-
Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a solvent mixture, typically Dioxane/Water (4:1, 5 mL).
-
Reaction: Heat the mixture to 90 °C (or higher, depending on the arylboronic acid's reactivity) with stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the 2-aryl-6-ethoxypyrazine product.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly at the C2 position, allows for predictable and efficient functionalization through both nucleophilic substitution and modern cross-coupling methodologies. The protocols and data presented in this guide serve as a robust starting point for chemists aiming to incorporate this scaffold into complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.
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A Comprehensive Technical Guide to Determining the Solubility and Stability of 2-Chloro-6-ethoxypyrazine for Advanced Research and Development
Introduction: The Imperative of Physicochemical Characterization
2-Chloro-6-ethoxypyrazine, a substituted pyrazine, belongs to a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry and materials science. The precise substitution pattern suggests unique electronic and steric properties that warrant investigation. However, the successful application of any novel compound in a research or development pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays, while stability data is crucial for ensuring the integrity of the compound during storage and handling, as well as for identifying potential degradation pathways.
This guide provides the foundational methodologies for a comprehensive experimental evaluation of this compound, empowering researchers to generate the critical data necessary for advancing their work.
Part 1: A Practical Approach to Solubility Determination
The solubility of a compound is a critical parameter that influences its behavior in various experimental and manufacturing processes. The principle of "like dissolves like" provides a qualitative prediction, suggesting that this compound, with its polar pyrazine ring and relatively nonpolar ethoxy and chloro substituents, will exhibit a range of solubilities in different organic solvents. However, quantitative data is essential for reproducible and optimized protocols.
The Shake-Flask Method: A Gold Standard Protocol
The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[1] This technique involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved analyte.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Accurately weigh a surplus amount of solid this compound and place it into a series of glass vials. The presence of excess solid is essential to ensure that a true equilibrium with the saturated solution is achieved.[2]
-
Solvent Addition: To each vial, add a precise, known volume of the selected laboratory solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide, water).
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[3]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.[2]
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).
-
Quantification: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Data Presentation: A Template for Recording Solubility
Quantitative solubility data should be meticulously recorded. The following table provides a structured format for documenting your experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Water | 25 |
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Part 2: A Systematic Guide to Stability Assessment
Understanding the intrinsic stability of this compound is a cornerstone of its development.[4] Forced degradation, or stress testing, is an essential practice that helps to identify potential degradation pathways, characterize degradation products, and establish the stability-indicating power of analytical methods.[5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]
Forced Degradation Studies: Unveiling Potential Liabilities
A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.[6][7]
Experimental Protocols: Forced Degradation Studies
For each condition, a solution of this compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Condition: Treat the compound solution with 0.1 N Hydrochloric Acid (HCl).
-
Procedure: Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5] Samples should be taken at various time points (e.g., 2, 8, 24, 48 hours) and immediately neutralized with a suitable base before analysis to halt the degradation reaction.
-
-
Basic Hydrolysis:
-
Condition: Treat the compound solution with 0.1 N Sodium Hydroxide (NaOH).
-
Procedure: Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Condition: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Procedure: Conduct the experiment at room temperature, monitoring at several time points. The pyrazine ring and ethoxy group may be susceptible to oxidation.
-
-
Thermal Degradation:
-
Condition: Subject a solid sample of the compound to dry heat (e.g., 80°C) in a thermostatically controlled oven.[6] A solution can also be tested under thermal stress.
-
Procedure: Analyze samples at various time points to assess the extent of degradation.
-
-
Photolytic Degradation:
-
Condition: Expose a solid or solution sample to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[5]
-
Procedure: A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
Analysis of Stressed Samples
All samples from the forced degradation studies should be analyzed using a validated, stability-indicating HPLC method. The goals of the analysis are to:
-
Quantify the remaining parent compound (this compound).
-
Detect and quantify any degradation products that are formed.
-
Perform a mass balance calculation to account for all components.
Data Presentation: Summarizing Stability Data
The results of the forced degradation studies should be presented clearly, indicating the percentage of the parent compound remaining and the percentage of major degradation products formed.
| Stress Condition | Duration/Intensity | % Parent Compound Remaining | % Major Degradant 1 | % Major Degradant 2 | Mass Balance (%) |
| 0.1 N HCl, 60°C | 48 hours | ||||
| 0.1 N NaOH, 60°C | 48 hours | ||||
| 3% H₂O₂, RT | 24 hours | ||||
| Dry Heat, 80°C | 7 days | ||||
| Light Exposure | 1.2 million lux hours |
Workflow for Forced Degradation Studies
Caption: Workflow for stability assessment via forced degradation.
Part 3: Essential Analytical Methodologies
A robust and validated analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for the analysis of pyrazine derivatives.[8]
HPLC Method Development and Validation
Hypothetical Starting Conditions for Method Development:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound from potential impurities or degradants.[7]
-
Detection: A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, likely in the range of 254-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Method Validation:
Once a suitable method is developed, it must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
While specific public data for this compound is limited, this guide provides the necessary framework for its comprehensive physicochemical characterization. By systematically applying the detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies, researchers can generate the reliable and essential data required for informed decision-making in synthesis, formulation, and further development. The establishment of a validated, stability-indicating HPLC method is central to this endeavor, ensuring the integrity and quality of all generated data. This empirical approach is fundamental to unlocking the full potential of novel chemical entities in the scientific landscape.
References
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology. Retrieved from [Link]
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Li, M., et al. (2021). New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. Retrieved from [Link]
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Stress Study of Pharmaceuticals. (2022). Pharma Specialists. Retrieved from [Link]
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An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs. Retrieved from [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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How would you test for solubility in a compound? (2019). Quora. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (2005). Google Patents.
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Solubility Lab. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-65. Retrieved from [Link]
-
Tratnyek, P. G., et al. (2003). Degradation of terbutylazine (2-chloro-4-ethylamino-6-terbutylamino-1,3,5-triazine), deisopropyl atrazine (2-amino-4-chloro-6-ethylamino-1,3,5-triazine), and chlorinated dimethoxy triazine (2-chloro-4,6-dimethoxy-1,3,5-triazine) by zero-valent iron. Water Research, 37(13), 3225-3233. Retrieved from [Link]
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A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-ethoxypyrazine: A DFT Approach
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the ability to predict molecular behavior in silico is not merely a supplementary tool but a cornerstone of efficient and rational design. Pyrazine derivatives, a class of heterocyclic compounds, are of immense interest due to their prevalence in bioactive molecules and their versatile chemical nature.[1][2] This guide focuses on a specific, promising scaffold: 2-Chloro-6-ethoxypyrazine. Understanding its three-dimensional structure, electronic properties, and potential interaction sites is paramount for its application in medicinal chemistry.
This document serves as a comprehensive technical guide for researchers, computational chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that explains not just the how, but the why behind each computational step. We will employ Density Functional Theory (DFT), a robust and widely-used quantum chemical method, to build a detailed molecular portrait of this compound.[3][4] The protocols herein are designed to be self-validating, grounded in established theory, and directly applicable to laboratory research, ultimately accelerating the discovery pipeline.[5][6]
Part 1: Theoretical & Strategic Framework
The Significance of this compound
The pyrazine ring is a 1,4-diazine structure, which is electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This inherent electronic character makes it a valuable pharmacophore capable of engaging in various noncovalent interactions, such as hydrogen bonding and π-stacking, which are critical for protein-ligand binding.[2] The substituents on the pyrazine core—a chloro group and an ethoxy group—further modulate its electronic and steric properties:
-
2-Chloro Group : As a halogen, chlorine acts as an electron-withdrawing group via induction but can also participate in halogen bonding, a specific and directional noncovalent interaction that is increasingly recognized for its importance in ligand binding.[8][9]
-
6-Ethoxy Group : The ethoxy group is an electron-donating group that can influence the molecule's solubility, metabolic stability, and serve as a hydrogen bond acceptor.
A thorough understanding of the interplay between these functional groups and the pyrazine core is essential for predicting the molecule's reactivity and interaction profile.
Why Density Functional Theory (DFT)? The Scientist's Choice
For a molecule of this size and complexity, DFT offers the optimal balance between computational accuracy and cost.[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT is well-suited for the routine calculations required in drug discovery workflows.[10] We have selected the B3LYP hybrid functional for this guide. B3LYP has a long and successful track record for calculating the geometries and vibrational frequencies of organic molecules, including halogenated heterocycles.[4][8][11]
To accurately describe the electronic structure, particularly for a molecule containing chlorine and lone pairs on oxygen and nitrogen, a robust basis set is crucial. We will use the 6-311++G(d,p) basis set . Here's the rationale:
-
6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately modeling noncovalent interactions and the behavior of electrons far from the nucleus.[4]
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
This combination of B3LYP/6-311++G(d,p) provides a reliable and well-validated level of theory for the properties we aim to investigate.
Part 2: The Computational Workflow: A Step-by-Step Protocol
This section details the complete, validated protocol for performing a comprehensive quantum chemical analysis of this compound using a standard computational chemistry package like Gaussian.
Workflow Overview
The logical flow of our investigation is designed to build a complete picture of the molecule, from its basic structure to its reactive potential.
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Discovery and history of 2-Chloro-6-ethoxypyrazine
An In-Depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Synthesis, History, and Applications in Drug Discovery
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and steric properties, combined with the versatility of the chloro group as a synthetic handle, have established it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the compound's probable historical synthesis, detailed modern synthetic protocols, mechanistic insights, and its strategic application in drug discovery programs. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazines are a class of 1,4-diazine heterocycles that are of significant interest to the pharmaceutical and food industries.[1] In nature, they are often associated with roasted or nutty flavors and aromas.[1] In medicine, the pyrazine ring is a privileged scaffold, appearing in numerous clinically significant drugs.[2] Its two nitrogen atoms act as hydrogen bond acceptors, influencing molecular recognition at biological targets, while also modulating the compound's overall physicochemical properties such as solubility and metabolic stability. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-mycobacterial agent pyrazinamide and the proteasome inhibitor bortezomib, highlighting the therapeutic importance of this heterocyclic system.[2]
Substituted pyrazines, such as this compound, serve as versatile intermediates. The strategic placement of a chloro substituent provides a reactive site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the core structure. The ethoxy group, in turn, modifies the electronic landscape of the pyrazine ring and can participate in crucial binding interactions within a target protein's active site.
Historical Context and Evolution of Synthesis
The precise first synthesis of this compound is not prominently documented in seminal literature, a common characteristic for many foundational chemical building blocks. However, its historical synthesis can be logically inferred from early patents and publications detailing the preparation of related chloropyrazines.
The foundational starting material for this class of compounds is often 2,6-dichloropyrazine. Early methods for the chlorination of pyrazine derivatives were developed in the mid-20th century. For instance, a 1946 patent describes the vapor-phase chlorination of pyrazine to produce 2-chloropyrazine.[3] Subsequent work in the 1960s detailed methods for the direct chlorination of 2-chloropyrazine to yield a mixture of 2,3- and 2,6-dichloropyrazines, with reaction conditions influencing the isomeric ratio.[4]
Given the availability of 2,6-dichloropyrazine, the most logical and historically consistent method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, one of the chloro groups on the 2,6-dichloropyrazine ring is selectively displaced by an ethoxide nucleophile.
Mechanistic Rationale:
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chloro substituents, making the carbon atoms of the ring susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the final product by expelling a chloride ion. The use of a single equivalent of sodium ethoxide under controlled conditions allows for the monosubstitution product to be favored over the disubstituted diether.
Comprehensive Synthetic Protocol
This section details a robust, field-proven protocol for the laboratory-scale synthesis of this compound from 2,6-dichloropyrazine.
Synthesis of this compound from 2,6-Dichloropyrazine
This procedure is based on the principles of nucleophilic aromatic substitution.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous ethanol.
-
Nucleophilic Substitution: Cool the solution of 2,6-dichloropyrazine to 0 °C. Slowly add the freshly prepared sodium ethoxide solution (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding water. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid or oil.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. While extensive experimental data for this specific molecule is not widely published, a predicted profile can be constructed based on its structure and data from close analogs, such as 2-Chloro-6-(methylsulfanyl)pyrazine.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂O | [6] |
| Molecular Weight | 158.59 g/mol | [6] |
| InChIKey | JPXGUVCWZHJCJL-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CCOC1=CN=CC(=N1)Cl | [6] |
| Predicted XlogP | 2.2 |[6] |
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Data | Rationale / Notes |
|---|---|---|
| ¹H NMR | δ 8.2-8.4 (s, 1H, Pyrazine-H)δ 8.1-8.3 (s, 1H, Pyrazine-H)δ 4.4-4.6 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)δ 1.4-1.6 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) | The two pyrazine protons are in a similar chemical environment and appear as singlets. The ethoxy group shows a characteristic quartet and triplet pattern. Based on data for analogous pyrazines.[5] |
| ¹³C NMR | δ 158-162 (C-O)δ 150-154 (C-Cl)δ 138-142 (Pyrazine CH)δ 135-139 (Pyrazine CH)δ 62-65 (-OCH₂)δ 14-16 (-CH₃) | Chemical shifts are predicted based on the electronic effects of the chloro and ethoxy substituents. Based on data for analogous pyrazines.[5] |
| Mass Spec (EI) | m/z 158/160 ([M]⁺)m/z 130/132 ([M-C₂H₄]⁺)m/z 123 ([M-Cl]⁺) | The molecular ion will exhibit a characteristic 3:1 isotopic pattern for chlorine. Fragmentation may involve the loss of ethylene from the ethoxy group or loss of the chlorine atom.[5] |
Application in Drug Discovery: A Versatile Synthetic Scaffold
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value, biologically active molecules. The chlorine atom serves as an excellent leaving group, enabling a wide range of transformations to build molecular complexity.
Key Transformations in Medicinal Chemistry
-
Cross-Coupling Reactions (Suzuki, Stille, Sonogashira): The chloro-pyrazine moiety is an effective substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon bonds, linking the pyrazine core to various aryl, heteroaryl, or alkyl groups. This is a cornerstone strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines. This is particularly important as substituted amino groups are frequently involved in key hydrogen bonding interactions that determine a drug's potency and selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing different functional groups.
Diagram of Synthetic Utility:
Caption: Key synthetic transformations of this compound in drug discovery.
Role in Kinase Inhibitor Development
The pyrazine scaffold is frequently employed in the design of kinase inhibitors. For example, the discovery of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, involved the use of a substituted chloropyrimidine, a related heterocycle.[7] The chloro-heterocycle served as the key electrophile for coupling with an aminothiazole nucleophile to construct the core of the final drug molecule.[7] this compound can be used in an analogous fashion to generate novel kinase inhibitor libraries, where the ethoxy-pyrazine moiety probes specific regions of the ATP-binding pocket.
Conclusion
While the initial discovery of this compound may not be a celebrated event in chemical history, its enduring utility makes it a compound of significant technical interest. Its synthesis is rooted in the fundamental principles of heterocyclic chemistry, relying on robust and scalable reactions like nucleophilic aromatic substitution. For the modern drug discovery scientist, it represents more than just a chemical; it is a precisely functionalized scaffold, offering a reliable entry point into the synthesis of novel and complex molecules with therapeutic potential. Understanding its synthesis, reactivity, and strategic application is essential for professionals engaged in the art and science of creating next-generation medicines.
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An In-Depth Technical Guide to 2-Chloro-6-ethoxypyrazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyrazine, a key heterocyclic building block. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 136309-02-9[1]
-
Molecular Formula: C₆H₇ClN₂O[1]
-
Molecular Weight: 158.59 g/mol [1]
Molecular Structure:
The structure of this compound features a pyrazine ring substituted with a chlorine atom and an ethoxy group at positions 2 and 6, respectively. This arrangement of an electron-withdrawing group (chloro) and an electron-donating group (ethoxy) on the electron-deficient pyrazine core imparts unique reactivity and makes it a versatile intermediate in organic synthesis.
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The Ascendant Role of Pyrazine Scaffolds in Modern Drug Discovery: A Technical Guide to Biological Activities
Abstract
The pyrazine motif, a nitrogen-containing six-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel pyrazine derivatives. We will dissect their significant potential across key therapeutic areas, including oncology, infectious diseases, and inflammation. This guide moves beyond a simple catalog of compounds, focusing instead on the mechanistic underpinnings of their activity, providing detailed, field-proven experimental protocols for their evaluation, and synthesizing structure-activity relationship (SAR) insights to guide future discovery efforts. By integrating mechanistic diagrams, quantitative data summaries, and step-by-step methodologies, this document serves as a comprehensive resource for harnessing the therapeutic promise of novel pyrazine chemistry.
The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
Pyrazine, a 1,4-diazine, is a deceptively simple heterocyclic ring that confers advantageous physicochemical properties to molecules, including the ability to act as hydrogen bond acceptors and engage in metal coordination.[2] These features enhance target binding affinity and solubility, making the pyrazine scaffold a highly versatile and "privileged" structure in drug design.[1][2] Its presence in both natural products and clinically approved drugs underscores its therapeutic relevance. This guide will delve into the key biological activities that have made pyrazine derivatives a focal point of intensive research.
Major Biological Activities & Mechanisms of Action
Novel pyrazine derivatives have demonstrated significant efficacy across a spectrum of therapeutic targets. Their mechanisms are often multifaceted, ranging from specific enzyme inhibition to the modulation of complex signaling cascades.
Anticancer Activity
The development of pyrazine-based anticancer agents is a rapidly advancing field, with derivatives showing potent activity against a wide array of human cancer cell lines.[3] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[4][5]
2.1.1 Mechanism: Kinase Inhibition
A primary mechanism for the anticancer effects of many pyrazine derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[5] By acting as ATP-competitive inhibitors, these compounds can block signaling pathways responsible for cell proliferation and survival.[5] A notable example is the dual inhibition of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis.[5]
Below is a simplified representation of a kinase signaling pathway targeted by pyrazine inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazine derivatives.
2.1.2 Mechanism: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Certain pyrazine derivatives have been shown to trigger this pathway effectively. For instance, the novel compound 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) induces apoptosis in chronic myeloid leukemia (K562) cells by modulating the expression of key regulatory proteins.[4][6] It achieves this by down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, while simultaneously up-regulating the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptotic cascade.
Caption: Apoptosis induction via modulation of Bax/Bcl-2 by pyrazine derivatives.
2.1.3 Data Summary: In Vitro Cytotoxicity
The efficacy of novel pyrazine derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazolo[4,3-a]pyrazine (17l) | A549 (Lung) | 0.98 ± 0.08 | [5] |
| Triazolo[4,3-a]pyrazine (17l) | MCF-7 (Breast) | 1.05 ± 0.17 | [5] |
| Triazolo[4,3-a]pyrazine (17l) | HeLa (Cervical) | 1.28 ± 0.25 | [5] |
| Chalcone-pyrazine (51) | MCF-7 (Breast) | 0.012 | [7] |
| Chalcone-pyrazine (51) | A549 (Lung) | 0.045 | [7] |
| Piperlongumine-ligustrazine | HCT116 (Colorectal) | 0.25 - 8.73 | [7] |
| P300/CBP Inhibitor (29) | MCF-7 (Breast) | 5.3 | [8] |
| P300/CBP Inhibitor (29) | LNCaP (Prostate) | 6.2 | [8] |
| Pyrazolo[4][9][10]triazolopyrimidine (1) | HCC1937 (Breast) | < 50 | [11] |
Antimicrobial Activity
Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[12][13] Their development is crucial in the era of increasing antimicrobial resistance.
2.2.1 Mechanism of Action
While the exact mechanisms can vary, many heterocyclic compounds, including pyrazines, are thought to exert their antimicrobial effects by interfering with essential cellular processes. This can include inhibiting enzymes vital for cell wall synthesis, disrupting DNA replication, or compromising cell membrane integrity.[12] Molecular docking studies have shown that pyrazine derivatives can bind effectively to critical bacterial enzymes, suggesting targeted inhibition as a key mechanism.[14]
2.2.2 Data Summary: Minimum Inhibitory Concentration (MIC)
Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [12] |
| Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16 | [12] |
| Pyrazine Carboxamide (5d) | XDR Salmonella Typhi | 6.25 | [15] |
| Pyrazine Carboxamide (5c) | XDR Salmonella Typhi | 12.5 | [15] |
| Pyrazine-thiazoline (11, 12, 40) | M. tuberculosis H37Rv | Not specified, but potent | [13] |
| Diphenylpyrazin-amino ethanone (5g, 5i) | M. tuberculosis H37Rv & MDR strains | 5 | [16] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyrazine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators in the inflammatory cascade.[9]
2.3.1 Mechanism: Inhibition of Inflammatory Mediators
Pyrazine-containing hybrids can modulate key inflammatory pathways.[9] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[9] Furthermore, many derivatives can suppress the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory damage.[7][9] This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) in macrophages. Some pyrazine hybrids also target the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[9]
Antitubercular Activity
The pyrazine scaffold is central to the fight against tuberculosis (TB), with the first-line drug Pyrazinamide (PZA) being a cornerstone of treatment. Research is focused on developing novel PZA analogs and other pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[16] Several novel derivatives have shown remarkable activity against both the standard H37Rv strain and multidrug-resistant (MDR) clinical isolates.[16]
Methodologies for Evaluating Biological Activity
The robust evaluation of novel compounds requires standardized and reproducible experimental protocols. The choice of assay is dictated by the biological activity being investigated, with the goal of generating reliable, quantitative data.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment for screening potential anticancer compounds. The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase and seed them into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazine derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours.[17]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the pyrazine test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of ~1 µg/mL) to all wells except the negative control wells to induce an inflammatory response and NO production.[19]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[18][19]
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at approximately 540 nm.[17]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[17]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on pyrazine derivatives have revealed key insights:
-
Anticancer Activity: For p300/CBP HAT inhibitors, a piperidin-4-ylmethoxy group at one position of the pyrazine ring was found to be a highly favorable substituent for potent activity.[8] The nature and length of the spacer between the pyrazine core and other functional groups are also critical.[8] In other series, the addition of a fluorine atom to a phenoxy group attached to the pyrazine scaffold has been shown to enhance antiproliferative activity.[5]
-
Antimicrobial Activity: In pyrazine carboxamides, the type of substitution on attached aryl rings significantly influences antibacterial potency.[15] For triazolo[4,3-a]pyrazine derivatives, specific substitutions are required to achieve activity comparable to first-line antibiotics like ampicillin.[12]
-
General Trends: The hybridization of the pyrazine core with other known pharmacophores, such as chalcones or natural products, is a successful strategy to create molecules with enhanced potency and potentially novel mechanisms of action.[7]
Future Perspectives and Conclusion
The pyrazine scaffold continues to prove its value as a versatile and potent core for the development of novel therapeutic agents. The diverse biological activities, from targeted kinase inhibition in oncology to broad-spectrum antimicrobial effects, ensure its continued relevance in drug discovery.[3][20]
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing pyrazine hybrids that can simultaneously modulate multiple targets involved in a disease process, potentially leading to synergistic effects and overcoming drug resistance.[9]
-
Improving Pharmacokinetics: Optimizing pyrazine derivatives to enhance their drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for better in vivo efficacy and safety profiles.
-
Combating Resistance: Developing novel pyrazine analogs, particularly in the antimicrobial and anticancer fields, that are active against resistant strains and tumors.
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Exploring the Chemical Space of Substituted Chloropyrazines: A Technical Guide for Drug Discovery and Development
Introduction: The Privileged Scaffold of Chloropyrazine
Pyrazine, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are integral to a multitude of biologically active compounds, including several FDA-approved drugs.[3][4] The introduction of a chlorine atom onto the pyrazine ring creates chloropyrazine, a versatile and highly reactive scaffold that serves as a pivotal intermediate in the synthesis of a vast array of functionalized molecules.[5][6] The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the chlorine atom, facilitates a range of chemical transformations, making it an attractive starting point for the construction of diverse molecular libraries.[7] This guide provides an in-depth exploration of the chemical space of substituted chloropyrazines, detailing key synthetic methodologies, their biological significance, and the underlying mechanistic principles that govern their reactivity.
Part 1: Synthesis and Chemical Diversification of the Chloropyrazine Core
The strategic functionalization of the chloropyrazine core is paramount to exploring its chemical space. The chlorine atom acts as a versatile handle, enabling a variety of substitution and cross-coupling reactions to introduce molecular diversity. This section delves into the most robust and widely utilized synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The electron-deficient pyrazine ring makes chloropyrazines highly susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This reaction pathway is a fundamental method for introducing a wide range of nucleophiles, particularly amines and alkoxides, onto the pyrazine scaffold.[7][10] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the substitution pattern on the pyrazine ring.[8]
Causality in Experimental Design: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMSO or DMF are often employed to solvate the cationic species and promote the reaction.[11] The addition of a base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less reactive nucleophiles, heating is often required to overcome the activation energy barrier.[9]
Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamide [12][13]
This protocol details the synthesis of a substituted aminopyrazine via an SNAr reaction, a common step in the generation of biologically active pyrazine derivatives.
-
Reagent Preparation: In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Base and Nucleophile: Add triethylamine (2.0 eq) to the solution, followed by the dropwise addition of the desired benzylamine (2.0 eq).
-
Reaction Condition: Stir the reaction mixture at room temperature or heat under reflux as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired 3-benzylaminopyrazine-2-carboxamide.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of chloropyrazines. These methods offer a high degree of control and functional group tolerance, enabling the construction of complex molecular architectures.[7]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a chloropyrazine and a boronic acid or ester.[14][15] This reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.[16] The versatility of commercially available boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents.[17]
Causality in Experimental Design: The choice of palladium catalyst, ligand, and base are interdependent and crucial for reaction efficiency.[14] Phosphine ligands, such as those of the Buchwald or Hartwig type, are often employed to stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[18] The base, typically a carbonate or phosphate, plays a key role in the activation of the boronic acid.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid [16]
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize 2-phenylpyrazine.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1).
-
Reaction Condition: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required duration, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[19][20] This reaction is particularly valuable for synthesizing substituted aminopyrazines, which are prevalent in many biologically active molecules.[21][22]
Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[18] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is also critical.[18]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine with a Secondary Amine [23]
This protocol provides a general procedure for the C-N cross-coupling of 2-chloropyrazine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add 2-chloropyrazine (1.0 eq) and the desired amine (1.2 eq) to the vessel, followed by an anhydrous, degassed solvent such as dioxane or toluene.
-
Reaction Condition: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction's progress by an appropriate analytical method.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired N-aryl or N-heteroaryl pyrazine.
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[24][25] This reaction is co-catalyzed by palladium and copper complexes and is an efficient method for introducing alkynyl groups onto the pyrazine ring, leading to compounds with interesting electronic and biological properties.[26][27]
Causality in Experimental Design: The Sonogashira coupling requires both a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the alkyne.[26] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.[26] The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[24]
Experimental Protocol: Sonogashira Coupling of 2-Bromopyrazine with a Terminal Alkyne [26]
This protocol outlines the synthesis of a 2-alkynylpyrazine.
-
Inert Atmosphere: To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and the copper co-catalyst (e.g., CuI, 0.05 eq).
-
Reagent Addition: Add 2-bromopyrazine (1.0 eq), the terminal alkyne (1.2 eq), and a suitable solvent/base such as triethylamine.
-
Reaction Condition: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is purified by column chromatography.
Caption: General strategies for the functionalization of the chloropyrazine core.
Part 2: Biological Significance and Applications of Substituted Chloropyrazines
The synthetic accessibility of a diverse range of substituted chloropyrazines has positioned them as privileged scaffolds in drug discovery.[5][28] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][29]
Chloropyrazines in Drug Discovery
Numerous substituted pyrazine derivatives have demonstrated significant therapeutic potential, with several reaching the market as approved drugs.[4][30] The pyrazine core can act as a bioisostere for other aromatic rings like benzene or pyridine and its nitrogen atoms frequently serve as hydrogen bond acceptors, interacting with biological targets such as protein kinases.[3][31]
| Compound Class | Example | Biological Activity | Target/Mechanism of Action | IC₅₀/MIC | Reference |
| Anticancer | Bortezomib | Multiple Myeloma | 26S proteasome inhibitor | Varies by cell line | [30] |
| AKN-028 | Acute Myeloid Leukemia | Tyrosine kinase inhibitor | Sub-micromolar | [30] | |
| Antimicrobial | Pyrazinamide | Tuberculosis | Multiple targets in M. tuberculosis | Varies by strain | [5][29] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Antitubercular | Not fully elucidated | 6 µM | [12] | |
| Antiviral | Favipiravir | Influenza, RNA viruses | RNA-dependent RNA polymerase inhibitor | Varies by virus | [30] |
Table 1: Examples of Biologically Active Substituted Pyrazines.
Mechanism of Action: Targeting Cellular Signaling Pathways
The anticancer activity of many chloropyrazine derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.[5] For instance, certain pyrazine-based tyrosine kinase inhibitors can block the ATP binding site of kinases, thereby inhibiting downstream signaling cascades that are often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazine-based kinase inhibitor.
Conclusion: A Versatile Scaffold with Enduring Potential
Substituted chloropyrazines represent a highly valuable and versatile class of compounds with broad applications in drug discovery and materials science. The synthetic methodologies outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for exploring the vast chemical space of this privileged scaffold. The diverse biological activities exhibited by substituted pyrazines underscore their continued importance in the development of novel therapeutics. Future research in this area will undoubtedly lead to the discovery of new chemical entities with enhanced potency and selectivity, further solidifying the role of the chloropyrazine core in medicinal chemistry.
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The Synthetic Chemist's Guide to 2-Alkoxypyrazines: Strategies, Mechanisms, and Protocols
Abstract
2-Alkoxypyrazines are a pivotal class of heterocyclic compounds, renowned for their profound impact on the flavor and fragrance industries and their emerging significance in medicinal chemistry. Their characteristic nutty, roasted, or bell pepper aromas are attributable to exceptionally low odor thresholds.[1] This technical guide provides an in-depth exploration of the primary synthetic methodologies for accessing the 2-alkoxypyrazine core. We will dissect the mechanistic underpinnings of cornerstone reactions, such as Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis, offering field-proven insights into optimizing these transformations. Detailed, self-validating protocols and a comparative analysis of synthetic strategies are presented to empower researchers in drug development and chemical synthesis to make informed decisions and execute robust synthetic plans.
Introduction: The Chemical Significance of 2-Alkoxypyrazines
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The introduction of an alkoxy group at the C2 position dramatically influences the molecule's sensory and biological properties. Compounds like 2-isobutyl-3-methoxypyrazine (IBMP), 2-sec-butyl-3-methoxypyrazine (SBMP), and 2-isopropyl-3-methoxypyrazine (IPMP) are well-known for their potent, distinctive aromas found in everything from bell peppers to coffee and wine.[2][3][4] Beyond their organoleptic properties, the pyrazine scaffold is a privileged structure in medicinal chemistry, and functionalization with alkoxy groups provides a powerful tool for modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development.[5]
This guide is structured to provide a logical progression from foundational principles to practical application, focusing on the most reliable and versatile methods for synthesizing these valuable compounds.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 2-alkoxy-substituted pyrazine ring can be approached through several strategic disconnections. The most prevalent and industrially relevant methods involve the late-stage introduction of the alkoxy group onto a pre-formed pyrazine core. The two primary strategies are:
-
Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyrazines: This is arguably the most versatile and widely employed method. It leverages the electron-deficient nature of the pyrazine ring, which facilitates attack by nucleophilic alkoxides.
-
Etherification of 2-Hydroxypyrazines (Pyrazinones): This classical approach, often employing Williamson ether synthesis conditions, utilizes the nucleophilicity of the oxygen atom in 2-hydroxypyrazine or its more abundant tautomer, 2-pyrazinone.
Specialized methods, such as the Mitsunobu reaction, offer alternative pathways, particularly when stereochemical inversion is desired or when dealing with sensitive substrates.[6][7]
In-Depth Analysis of Key Methodologies
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry.[8][9] For pyrazines, the presence of two electron-withdrawing nitrogen atoms makes the ring particularly susceptible to nucleophilic attack, even more so than halopyridines.[10] The reaction proceeds via a two-step addition-elimination mechanism.
Causality Behind Experimental Choices:
-
The Halogen Leaving Group: The reactivity order for the leaving group (X) is typically F > Cl > Br > I. Although 2-fluoropyrazines are the most reactive, 2-chloropyrazines are more commonly used due to their lower cost and greater stability.[10] The choice of halide is often a balance between reactivity and the availability of the starting material.
-
The Nucleophile: The alkoxide is generated in situ or pre-formed by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium hydride (KH). The choice of base is critical; it must be strong enough to deprotonate the alcohol quantitatively without promoting side reactions.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred.[11] These solvents effectively solvate the cation of the alkoxide salt, leaving the "naked" and highly reactive alkoxide anion to attack the pyrazine ring.
Mechanism Workflow:
The SNAr mechanism involves the initial attack of the alkoxide nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrazine ring. In the second step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.
Caption: Generalized SNAr mechanism for 2-alkoxypyrazine synthesis.
Method 2: Etherification of 2-Hydroxypyrazines
This method relies on the principles of the Williamson ether synthesis, a robust and time-tested reaction for forming ethers.[12][13] A key consideration is that 2-hydroxypyrazines exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrazinone form, with the pyrazinone typically being the major tautomer.[14]
Causality Behind Experimental Choices:
-
The Starting Material: The synthesis often begins with a 2-hydroxypyrazine, which is accessible through methods like the Jones synthesis, involving the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[14]
-
The Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the pyrazinone, forming the pyrazinolate anion.[11] Stronger bases like NaH can also be used. The choice depends on the acidity of the specific pyrazinone.
-
The Electrophile: A primary alkyl halide (e.g., iodomethane, ethyl bromide) is the ideal electrophile.[13] Secondary halides can be used, but may lead to competing elimination reactions (E2), while tertiary halides will almost exclusively yield the elimination product.[11][12]
Reaction Workflow:
The reaction is a straightforward SN2 process.[11] The base deprotonates the 2-pyrazinone to form a nucleophilic ambident anion. While alkylation can occur at either the nitrogen or oxygen atom, O-alkylation is generally favored to produce the desired 2-alkoxypyrazine, especially with alkyl halides. The choice of counter-ion and solvent can influence the O/N alkylation ratio.
Caption: Workflow for Williamson ether synthesis of 2-alkoxypyrazines.
Method 3: The Mitsunobu Reaction
For specialized applications, particularly with secondary alcohols where stereochemical inversion is desired, the Mitsunobu reaction is a powerful tool.[6][7][15] This reaction allows the conversion of an alcohol directly into an ether using a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][16]
Causality Behind Experimental Choices:
-
The Nucleophile: In this context, the 2-hydroxypyrazine acts as the acidic nucleophile (pKa ≈ 10-13).
-
The Reagents: The combination of PPh₃ and DEAD forms a key phosphonium salt intermediate. The alcohol to be attached is then activated by this intermediate, forming an alkoxyphosphonium salt, which is an excellent leaving group.[7]
-
Stereochemistry: The reaction proceeds with a clean SN2-type inversion of configuration at the alcohol's stereocenter, making it highly valuable in stereoselective synthesis.[6][17]
The main drawback of the Mitsunobu reaction is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine derivative as byproducts that can complicate purification.[6]
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| SNAr | 2-Halopyrazine | Alkoxide (NaOR, KOR), Polar Aprotic Solvent (DMF, THF) | High yields, wide substrate scope, reliable and scalable. | Availability and cost of substituted 2-halopyrazines can be a limitation. |
| Williamson Ether Synthesis | 2-Hydroxypyrazine | Base (K₂CO₃, NaH), Alkyl Halide (R-X) | Utilizes readily available starting materials, classical and well-understood. | Limited to primary and some secondary alkyl halides; potential for competing E2 elimination and N-alkylation.[12][13] |
| Mitsunobu Reaction | 2-Hydroxypyrazine, Alcohol | PPh₃, DEAD/DIAD | Excellent for stereochemical inversion of secondary alcohols, mild conditions.[6][17] | Stoichiometric byproducts (PPh₃=O) can complicate purification; higher reagent cost.[6] |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 5.1: Synthesis of 2-Methoxy-3-isobutylpyrazine via SNAr
This protocol is adapted from established procedures for the synthesis of potent flavor compounds.[4][5]
Self-Validating System:
-
Starting Material Validation: Ensure the 2-chloro-3-isobutylpyrazine is pure by GC-MS and ¹H NMR prior to use. The methanol should be anhydrous.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes) or by taking aliquots for GC-MS analysis to observe the disappearance of starting material and the appearance of the product.
-
Product Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (50 mL). Carefully add sodium metal (1.2 g, 52 mmol) in small portions. Causality: Sodium reacts exothermically with methanol to form sodium methoxide, the active nucleophile. Anhydrous conditions are crucial to prevent the formation of sodium hydroxide, which could lead to side reactions.
-
Addition of Halopyrazine: Once all the sodium has reacted and the solution has cooled to room temperature, add 2-chloro-3-isobutylpyrazine (5.0 g, 29 mmol) dissolved in a minimal amount of anhydrous methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water (50 mL). Causality: Water is added to dissolve the sodium chloride byproduct and any unreacted sodium methoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-methoxy-3-isobutylpyrazine.
Conclusion and Future Outlook
The synthesis of 2-alkoxypyrazines is dominated by robust and well-established methodologies, primarily nucleophilic aromatic substitution and Williamson ether synthesis. These methods provide reliable access to a wide range of these important molecules. For researchers, the choice of method depends on the availability of starting materials, the desired substitution pattern, and considerations of cost and scale. As the demand for novel pyrazine derivatives in pharmaceuticals and materials science grows, the development of more efficient, catalytic, and environmentally benign synthetic routes, such as C-H activation/alkoxylation, will continue to be an area of active research, promising to expand the synthetic chemist's toolkit for accessing this valuable heterocyclic core.
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Methodological & Application
Application Notes and Protocols for the Use of 2-Chloro-6-ethoxypyrazine in Kinase Inhibitor Synthesis
Abstract
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1] This is largely due to its ability to act as a bioisostere for other heterocyclic systems and its capacity to form critical hydrogen bond interactions within the ATP-binding site of kinases. The functionalized building block, 2-chloro-6-ethoxypyrazine, represents a highly versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The presence of two distinct functional handles—a reactive chlorine atom amenable to cross-coupling reactions and an ethoxy group for modulating physicochemical properties—allows for strategic and convergent synthetic routes.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of kinase inhibitor scaffolds. We will focus on two cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Small molecule kinase inhibitors have emerged as a highly successful class of therapeutics. The 2-aminopyrazine motif is a common feature in many of these inhibitors, as it effectively mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
This compound is an ideal precursor for generating libraries of 2,6-disubstituted pyrazine derivatives. Its key attributes include:
-
Reactive Chloro Group: The chlorine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in these catalytic cycles.[4]
-
Modulating Ethoxy Group: The ethoxy group at the 6-position influences the molecule's electronic properties and provides a handle for tuning solubility, lipophilicity, and metabolic stability of the final compounds.
-
Sequential Functionalization: The differential reactivity of the chloro- and ethoxy- positions allows for a controlled, stepwise introduction of various substituents, enabling the rapid generation of diverse chemical matter for structure-activity relationship (SAR) studies.[5]
This guide will detail the synthesis of a model kinase inhibitor scaffold, 6-Aryl-N-alkylpyrazin-2-amine , starting from this compound, as depicted in the workflow below.
Figure 1: General workflow for synthesizing a kinase inhibitor scaffold.
Experimental Protocols
The following protocols are model procedures based on established methodologies for similar heterocyclic systems.[4][6] Researchers should consider them as robust starting points, with the understanding that optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to generate a 2-aryl-6-ethoxypyrazine intermediate. This reaction is fundamental for introducing the key aryl moiety that often occupies a hydrophobic pocket within the kinase active site.
Reaction Scheme:
| Reagent/Material | Purpose | Typical Grade |
| This compound | Starting Material | >98% |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | Coupling Partner | >97% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium Catalyst | >98% |
| Sodium Carbonate (Na₂CO₃) | Base | Anhydrous |
| 1,4-Dioxane | Solvent | Anhydrous |
| Water | Co-solvent | Degassed, DI |
| Inert Gas (Argon or Nitrogen) | To maintain an inert atmosphere | High Purity |
| Standard Glassware for Inert Atmosphere Reactions | Schlenk flask or sealed reaction vial | - |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the suspension for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask. The suspension may change color upon catalyst addition.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-ethoxypyrazine.
-
Why Pd(PPh₃)₄? This Pd(0) catalyst is effective for many standard Suzuki couplings of chloro-heterocycles and is generally a good starting point due to its commercial availability and reliability.[7] For more challenging couplings (e.g., with sterically hindered or electron-deficient boronic acids), more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(OAc)₂ precatalyst may be required.[8]
-
Why a Base? The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]
-
Why a Dioxane/Water Solvent System? This biphasic system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) state.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of the 2-chloro-6-aryl-ethoxypyrazine intermediate to install the crucial amine functionality. This amino group is often responsible for the key hydrogen bond interactions with the kinase hinge region.
Reaction Scheme:
| Reagent/Material | Purpose | Typical Grade |
| 2-Aryl-6-ethoxypyrazine (from Protocol 1) | Starting Material | Purified |
| Primary or Secondary Amine (e.g., Cyclopropylamine) | Coupling Partner | >98% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Precatalyst | >97% |
| Xantphos | Phosphine Ligand | >98% |
| Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base | >97% |
| Toluene | Solvent | Anhydrous |
| Inert Gas (Argon or Nitrogen) | To maintain an inert atmosphere | High Purity |
| Standard Glassware for Inert Atmosphere Reactions | Schlenk tube or sealed reaction vial | - |
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) under an inert atmosphere.
-
Substrate Addition: Add the 2-aryl-6-ethoxypyrazine intermediate (1.0 mmol, 1.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 eq.).
-
Heating: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 8-24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final 6-aryl-N-alkylpyrazin-2-amine target compound.
-
Why this Catalyst/Ligand System? The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a robust system for the amination of heteroaryl chlorides.[10][11] The ligand's wide bite angle stabilizes the palladium center and promotes the crucial reductive elimination step.[12] For particularly challenging substrates, other ligands such as RuPhos or SPhos may offer improved results.
-
Why Sodium tert-butoxide? A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond of the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[13] Weaker bases like carbonates are generally ineffective for this transformation.
-
Safety Note: Sodium tert-butoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere. The quenching step should be performed carefully.
Figure 3: Simplified Buchwald-Hartwig amination cycle.
Data Presentation and Optimization
The following table provides representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous chloro-heterocyclic systems, offering a baseline for expected outcomes and potential optimization pathways.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 92 | [7] |
| Suzuki-Miyaura | 6-Chloroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [8] |
| Buchwald-Hartwig | 6-Amino-3-chloropyridazine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85-95 (est.) | [6] |
| Buchwald-Hartwig | 2,6-Dichloro-4-phenylpyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 75 (mono) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful and efficient platform for generating diverse libraries of potential drug candidates. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the chemical space around the pyrazine scaffold, enabling the development of novel and potent kinase inhibitors for various therapeutic applications.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [URL: https://www.
- Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780-1789. [URL: https://www.jci.org/articles/view/76294]
- [Reference placeholder for a review on pyrazines in medicinal chemistry]
- [Reference placeholder for a review on kinase hinge-binding motifs]
- [Reference placeholder for a general medicinal chemistry textbook]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200800497]
- BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. BenchChem. [URL: https://www.benchchem.com/application-notes/2-chloro-6-hydrazinylpyrazine-cross-coupling-reactions]
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [URL: https://pubmed.ncbi.nlm.nih.gov/29559278/]
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2385293]
- [Reference placeholder for a review on kinase inhibitor design]
- [Reference placeholder for a review on SAR of pyrazine-based inhibitors]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-6-amino-3-chloropyridazine]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. BenchChem. [URL: https://www.benchchem.
- [Reference placeholder for a general organic chemistry textbook]
- [Reference placeholder for a p
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(20), 3465-3467. [URL: https://pubs.acs.org/doi/10.1021/ol026601h]
- [Reference placeholder for a safety d
- [Reference placeholder for a review on modern cross-coupling reactions]
- [Reference placeholder for a specific kinase inhibitor synthesis paper]
- [Reference placeholder for a review on drug discovery]
- [Reference placeholder for a general synthesis methodology paper]
- [Reference placeholder for a specific kinase target review]
- [Reference placeholder for a review on privileged scaffolds]
- [Reference placeholder for a specific p
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-reaction-using-6-chloroquinoline]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-cross-coupling-reactions-with-3-chloro-6-methoxypyridazine]
- [Reference placeholder for a general synthesis methodology paper]
- [Reference placeholder for a specific kinase target review]
- [Reference placeholder for a review on privileged scaffolds]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
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The Versatile Building Block: 2-Chloro-6-ethoxypyrazine in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrazine core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity for hydrogen bonding, render it an invaluable component in the rational design of novel molecules. 2-Chloro-6-ethoxypyrazine emerges as a particularly strategic building block, offering a versatile platform for the introduction of molecular diversity through a variety of synthetic transformations. The presence of a reactive chlorine atom and a modulating ethoxy group allows for selective and controlled functionalization, making it a key intermediate in the synthesis of complex molecular architectures, notably in the development of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its preparation, key chemical transformations, and its application in the synthesis of high-value compounds, supported by detailed experimental protocols and mechanistic insights.
Synthesis of this compound: A Practical Approach
The most common and industrially scalable synthesis of this compound involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in the readily available 2,6-dichloropyrazine with sodium ethoxide. The differential reactivity of the two chlorine atoms, while not inherently large, can be exploited under controlled conditions to favor monosubstitution.
The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and the reaction typically proceeds under thermal conditions in a suitable solvent.[2] The choice of solvent and careful control of stoichiometry and temperature are crucial to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct, 2,6-diethoxypyrazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichloropyrazine
-
Sodium ethoxide (solid or freshly prepared from sodium and ethanol)
-
Anhydrous Ethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Key Applications in Organic Synthesis
This compound is a versatile substrate for a range of powerful cross-coupling and substitution reactions, enabling the construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[3] this compound readily participates in this palladium-catalyzed reaction with a wide array of boronic acids and their derivatives. The electron-withdrawing nature of the pyrazine ring facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step for chloroarenes. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency in these couplings.[4]
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is essential to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4]
-
Base: A moderately strong base such as potassium carbonate or potassium phosphate is required to facilitate the transmetalation step of the catalytic cycle.[5]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 2-ethoxy-6-phenylpyrazine.
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | High |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to High |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[6][7] This transformation is particularly valuable for constructing C-N bonds that are not easily accessible through traditional methods like SNAr reactions. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse 2-amino-6-ethoxypyrazine derivatives.
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination of aryl chlorides.[8] Ligands such as RuPhos, BrettPhos, or Josiphos are often employed to facilitate the challenging oxidative addition step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and drive the catalytic cycle forward.[2]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 2-(morpholino)-6-ethoxypyrazine.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
The electron-deficient nature of the pyrazine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.[9][10] This method provides a direct, often metal-free, route to introduce various functionalities. The reaction proceeds via a Meisenheimer complex intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.[11]
-
Nucleophile Strength: Stronger nucleophiles, such as primary and secondary aliphatic amines, alkoxides, and thiolates, generally react more readily.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to enhance the reaction rate by solvating the cationic counter-ion of the nucleophile and not solvating the nucleophile itself as strongly.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add piperidine (1.5 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-6-ethoxypyrazine.
Application in Pharmaceutical Synthesis: A Gateway to Janus Kinase (JAK) Inhibitors
The pyrazine scaffold is a key feature in numerous kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding site of these enzymes.[12] Notably, derivatives of this compound are valuable intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[4]
For instance, the core structure of Upadacitinib, a selective JAK1 inhibitor, features a pyrrolo[2,3-e]pyrazin-8-yl moiety.[6] The synthesis of such complex heterocyclic systems often involves the strategic use of functionalized pyrazine building blocks. This compound serves as a valuable precursor for introducing necessary functionalities at the 2- and 6-positions of the pyrazine ring, which are crucial for building the fused ring system and for modulating the pharmacological properties of the final drug molecule.
The synthetic utility of this compound in this context lies in its ability to undergo sequential, regioselective transformations. For example, a Suzuki or Buchwald-Hartwig reaction at the 2-position can be followed by a nucleophilic substitution or another cross-coupling reaction at the 6-position (after conversion of the ethoxy group to a more reactive leaving group if necessary), or vice versa. This stepwise approach allows for the controlled assembly of the complex molecular architecture of JAK inhibitors.
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides synthetic chemists with a powerful tool for the construction of complex molecules. The strategic importance of this intermediate is particularly evident in the synthesis of pharmaceutically relevant compounds, including the promising class of JAK inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery and development endeavors.
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Pellissier, H. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
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Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 10(16), 3525–3528. [Link]
- Google Patents. US11059823B2 - Small molecule inhibitors of the JAK family of kinases.
- Google Patents.
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Buchwald, S. L., & Mauger, C. M. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]
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Roberts, S. M., & Perren, M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1934–1941. [Link]
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ResearchGate. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Casimiro-Garcia, A., et al. (2013). Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2. Journal of Medicinal Chemistry, 56(11), 4764–4785. [Link]
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ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
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William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638–4658. [Link]
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Zak, M., et al. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. Bioorganic & Medicinal Chemistry Letters, 29(12), 1522–1531. [Link]
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Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-Chloro-6-ethoxypyrazine for Accelerated Drug Discovery
Introduction: The Strategic Value of the 2-Alkoxypyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, appearing in a multitude of clinically significant agents, including the groundbreaking proteasome inhibitor Bortezomib.[1] The 2-substituted-6-ethoxypyrazine motif, in particular, offers a versatile platform for constructing novel molecular architectures. The ethoxy group can modulate physicochemical properties such as solubility and metabolic stability, while the 2-position serves as a critical vector for introducing diversity and targeting specific biological interactions.
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, prized for its high functional group tolerance and operational simplicity.[2] However, applying this powerful transformation to heteroaryl chlorides, especially electron-deficient systems like 2-Chloro-6-ethoxypyrazine, presents distinct challenges. The inherent low reactivity of the C-Cl bond towards oxidative addition and potential catalyst inhibition by the pyrazine nitrogen atom can lead to sluggish reactions and diminished yields.[3][4]
This guide provides a comprehensive framework for successfully navigating these challenges. We will dissect the mechanistic nuances, delineate critical reaction parameters, and furnish a field-proven protocol for the efficient coupling of this compound with a range of boronic acid derivatives, enabling researchers to rapidly generate diverse compound libraries for downstream screening and lead optimization.
Mechanistic Deep Dive: Overcoming the Hurdles of Chloro-Pyrazine Activation
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
The rate-limiting and most challenging step for a substrate like this compound is the initial Oxidative Addition . The strong C-Cl bond is reluctant to react with the Pd(0) catalyst. Furthermore, the electron-deficient nature of the pyrazine ring further disfavors this step.[4][5] This is precisely where modern catalyst systems prove their worth. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is essential. These ligands stabilize the Pd(0) center and their strong electron-donating character facilitates the cleavage of the C-Cl bond.[4][7]
Once the organopalladium(II) complex is formed, Transmetalation occurs. The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base and solvent is critical to ensure efficient transmetalation without promoting unwanted side reactions like protodeboronation.
Finally, Reductive Elimination from the resulting diorganopalladium(II) complex yields the desired 2-aryl-6-ethoxypyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Optimizing the Reaction: A Guide to Component Selection
Success with this challenging substrate class is not accidental; it is the result of deliberate and informed choices regarding each reaction component.
The Catalyst System: Palladium Source and Ligand Choice
For heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often yield poor results due to their lower activity.[4][10] High-performance, air-stable palladium precatalysts combined with specialized ligands are required.
-
Palladium Precatalysts: Buchwald's G2, G3, or G4 precatalysts are highly recommended. They are air-stable solids that rapidly form the active Pd(0) species in solution, leading to reproducible results.[3] Pd₂(dba)₃ is another common and effective choice.
-
Ligands: The ligand is the most critical factor.
-
Bulky, Electron-Rich Phosphines: These are the workhorses for C-Cl bond activation. Ligands like SPhos, XPhos, and RuPhos have demonstrated excellent performance in coupling heteroaryl chlorides.[4] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[4][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, often even more so than phosphines, making them highly effective for activating C-Cl bonds.[4] PEPPSI™-IPr is a commercially available, air-stable precatalyst that is highly effective for these transformations.
-
Base and Solvent Selection
The base and solvent system must be chosen to facilitate the transmetalation step without degrading the starting materials or the product.
-
Bases: A moderately strong inorganic base is typically required. K₃PO₄ is an excellent and widely used choice, often providing superior results to stronger bases which can promote side reactions. K₂CO₃ is another effective option, particularly when aqueous solvent mixtures are used.[11][12]
-
Solvents: Anhydrous polar aprotic solvents are generally preferred.
-
Dioxane or Toluene , often with a small amount of water (e.g., 10:1), can be highly effective. The water can aid in dissolving the base and facilitating the formation of the active boronate species.[4][13]
-
t-Amyl alcohol or THF are also common choices that have proven successful in similar systems.[4][6]
-
Experimental Protocol: A Validated Step-by-Step Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (or pinacol ester)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst with integrated ligand)
-
Anhydrous base (e.g., K₃PO₄, powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) line
-
Standard laboratory glassware for workup and purification
-
TLC plates and LC-MS for reaction monitoring
Step-by-Step Methodology
(Note: This procedure is for a 0.5 mmol scale reaction. Adjust volumes accordingly.)
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., 0.5 mmol, 79.3 mg), the arylboronic acid (1.2 equiv., 0.6 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 1.0 mmol, 212 mg).
-
Causality Note: Using a slight excess of the boronic acid component ensures complete consumption of the limiting halide partner. Powdered K₃PO₄ is used to maximize surface area and reactivity.
-
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand if necessary. For this substrate, a catalyst loading of 1-3 mol% is a good starting point. Add the catalyst system (e.g., XPhos Pd G3, 0.02 equiv., 0.01 mmol, 8.5 mg) to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Causality Note: The active Pd(0) species is oxygen-sensitive. Removing oxygen prevents catalyst deactivation and ensures high turnover.
-
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Causality Note: Using degassed solvent is another critical measure to protect the catalyst from oxidation.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the this compound is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and add water (10 mL). Stir for 5 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-ethoxypyrazine product.
Comparative Data: Catalyst System Performance
The following table summarizes typical conditions and outcomes for the Suzuki coupling of challenging heteroaryl chlorides, providing a useful reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [4] |
| 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd₂(dba)₃ (1) | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | Good | [11] |
| 2-Chloropyrazine | Various arylboronic acids | [Pd(L)(PPh₃)] (1) | ONO Pincer | K₂CO₃ | Toluene/H₂O | 100 | 5 | 85-96 | [14][15] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(2-furyl)phosphine | KF | Dioxane | 110 | - | 90 | [16] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently active catalyst system for C-Cl bond.3. Poor quality reagents (wet solvent/base). | 1. Ensure rigorous inert atmosphere technique; use fresh, degassed solvent.2. Switch to a more active ligand (e.g., from SPhos to XPhos) or an NHC-based catalyst. Increase catalyst loading to 3-5 mol%.3. Use freshly opened anhydrous solvent and flame-dry glassware. Use freshly powdered base. |
| Protodeboronation | 1. Base is too strong or reaction temperature too high.2. Presence of excess water. | 1. Switch to a milder base (e.g., K₃PO₄ or KF). Lower the reaction temperature.2. Ensure anhydrous conditions or use a controlled amount of water if required by the protocol. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Improve inert atmosphere technique. Ensure all reagents and solvents are thoroughly degassed. |
| Stalled Reaction | Catalyst decomposition or inhibition by the pyrazine nitrogen. | Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 or 4:1) to better stabilize the catalyst. |
References
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes - OUCI. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. - ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. Available at: [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchGate. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]
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Buchwald-Hartwig amination of 2-Chloro-6-ethoxypyrazine
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 2-Chloro-6-ethoxypyrazine
For: Researchers, Scientists, and Drug Development Professionals
From: The Office of the Senior Application Scientist
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen bonds.[1][2] Its application is particularly profound in pharmaceutical and agrochemical research, where the introduction of nitrogen-containing moieties into aromatic and heteroaromatic cores is a critical step in modulating pharmacological activity.[3][4]
This guide focuses on a specific, yet highly relevant, transformation: the amination of this compound. Pyrazine derivatives are privileged scaffolds found in numerous FDA-approved drugs. However, the coupling of electron-deficient heteroaryl chlorides like this substrate presents distinct challenges. The inherent low reactivity of the C-Cl bond necessitates a carefully optimized catalytic system to achieve efficient oxidative addition, the rate-limiting step in many cases.[5] This document provides a detailed exploration of the mechanistic principles, key parameter optimization, and a field-proven protocol for successfully executing this transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, its coordinating ligand, the base, and the solvent. The generally accepted mechanism proceeds through a catalytic cycle involving three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][6]
-
Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the most challenging step for aryl chlorides and requires a highly reactive, electron-rich catalyst.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical and must be matched to the amine's pKa and the substrate's stability.[8][9][10]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 2-amino-6-ethoxypyrazine product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[11]
Parameter Optimization: A Guide to Rational Reaction Design
Achieving high yields and purity in the amination of an electron-deficient substrate like this compound requires careful selection of all reaction components. The following table summarizes key parameters and provides field-proven insights for optimization.
| Parameter | Selection Rationale & Expert Insights | Recommended Starting Points for this compound |
| Palladium Source | Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state.[12] Modern, air-stable palladacycle precatalysts (e.g., G3 and G4) are often preferred as they rapidly generate the active L-Pd(0) species upon exposure to a base at room temperature, leading to more reproducible results.[6][13] | Pd₂(dba)₃, Pd(OAc)₂, tBuXPhos Pd G3 |
| Ligand | This is the most critical parameter. Aryl chlorides require sterically hindered, electron-rich monophosphine ligands to promote the difficult oxidative addition step.[14] The "Buchwald Ligands" (e.g., XPhos, RuPhos, BrettPhos) are designed specifically for this purpose.[15] Bidentate ligands like BINAP or Xantphos can also be effective, particularly in controlling selectivity.[1][16] | XPhos, RuPhos, BrettPhos, DavePhos |
| Base | The base's role is to deprotonate the amine-palladium complex.[8][9] Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[5] Weaker inorganic bases (K₃PO₄, Cs₂CO₃ ) offer better functional group tolerance but may require higher temperatures due to lower reactivity and poor solubility.[5][6] | NaOtBu (for robust substrates), K₂CO₃ or K₃PO₄ (for base-sensitive substrates) |
| Solvent | Aprotic solvents are standard. Toluene and 1,4-Dioxane are common choices due to their ability to dissolve the organometallic intermediates and their suitable boiling points for thermal reactions.[5][6] Ethereal solvents like THF can also be used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[6] | Toluene, 1,4-Dioxane, t-BuOH |
| Temperature | Typical reaction temperatures range from 80-110 °C.[6] Weaker bases or less reactive amines may necessitate higher temperatures. However, prolonged heating can lead to catalyst decomposition or side reactions. | 100 °C |
| Amine Stoichiometry | A slight excess of the amine (1.1-1.5 equivalents) is typically used to ensure complete consumption of the limiting aryl chloride and to compensate for any potential side reactions.[5] | 1.2 equivalents |
Experimental Protocol: Amination of this compound with Morpholine
This protocol provides a detailed, step-by-step methodology for a representative reaction.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (e.g., 216 mg, 2.25 mmol, 1.5 equiv), Pd₂(dba)₃ (e.g., 21 mg, 0.0225 mmol, 1.5 mol%), and XPhos (e.g., 21.5 mg, 0.045 mmol, 3.0 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M, e.g., 7.5 mL). Stir the mixture for 5 minutes at room temperature. Then, add this compound (e.g., 238 mg, 1.5 mmol, 1.0 equiv) followed by morpholine (e.g., 157 mg, 1.8 mmol, 1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The high rate of agitation is important, especially with heterogeneous inorganic bases, to ensure proper mixing.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis until the this compound is fully consumed (typically 4-16 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, 4-(6-ethoxypyrazin-2-yl)morpholine.[5]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; Inappropriate ligand/base combination; Poor reagent quality. | Use a precatalyst. Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos).[17] Ensure base is fresh and solvent is anhydrous. |
| Hydrodehalogenation Side Product | Competing reaction pathway, often ligand-dependent or promoted by trace water. | Screen different ligands. Ensure rigorously anhydrous conditions. Lowering the reaction temperature may also help. |
| Formation of Diarylpiperazine (if using piperazine) | Reaction at both nitrogen atoms of a symmetrical diamine. | Use a large excess of the diamine to favor mono-arylation, or use an N-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step. |
| Dark Reaction Color / Catalyst Decomposition | Overheating; Oxygen contamination. | Ensure the reaction temperature does not significantly exceed the target. Maintain a positive pressure of inert gas throughout the reaction. |
References
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Available at: [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. (2020). ResearchGate. Available at: [Link]
-
Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. (2021). ResearchGate. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Available at: [Link]
-
1.2.3 The Buchwald–Hartwig Reaction. (2016). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Buchwald-Hartwig reaction: An overview. (2018). Semantic Scholar. Available at: [Link]
-
Purification of Buchwald-Hartwig amination. (2021). Chemistry Stack Exchange. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2004). Available at: [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2001). The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available at: [Link]
-
BH amination side products and purification. (2024). Reddit. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2024). Molecules. Available at: [Link]
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The Strategic Role of 2-Chloro-6-ethoxypyrazine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed exploration of the application of 2-Chloro-6-ethoxypyrazine as a valuable intermediate in agrochemical research and development. While direct routes from this specific precursor to major commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant to the synthesis of potent herbicides. This document will therefore focus on a representative and commercially significant sulfonylurea herbicide, Pyrazosulfuron-ethyl , to illustrate the synthetic strategies and biological evaluation protocols pertinent to pyrazine-derived agrochemicals. A hypothetical, yet chemically sound, pathway from this compound to a key pyrazole intermediate will be presented to showcase its potential utility.
Introduction: The Significance of the Pyrazine Scaffold in Agrochemicals
The pyrazine ring is a privileged scaffold in medicinal and agrochemical sciences due to its unique electronic properties and ability to engage in various biological interactions.[1] In the realm of agrochemicals, pyrazine derivatives have been investigated for a range of bioactivities, including herbicidal, fungicidal, and insecticidal properties. Their utility often lies in their role as core structures or key intermediates in the synthesis of more complex active ingredients. This compound, with its reactive chloro and ethoxy functionalities, represents a versatile starting material for the construction of novel agrochemical candidates.
Hypothetical Synthetic Pathway: From this compound to a Key Pyrazole Intermediate
While the commercial synthesis of the herbicide Pyrazosulfuron-ethyl starts from a pre-formed pyrazole ring, it is instructive to consider how a pyrazine derivative like this compound could be theoretically transformed into a key pyrazole intermediate. This exercise demonstrates the chemical logic and potential applications of this starting material.
The proposed transformation involves the conversion of the pyrazine ring into a pyrazole, a well-documented chemical rearrangement. This pathway underscores the potential of this compound as a precursor for pyrazole-based agrochemicals.
Caption: Hypothetical conversion of this compound to a key pyrazole intermediate.
Case Study: Synthesis of the Herbicide Pyrazosulfuron-ethyl
Pyrazosulfuron-ethyl is a widely used sulfonylurea herbicide that effectively controls a broad spectrum of weeds in rice cultivation.[2][3] It acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[4]
Established Synthesis of Pyrazosulfuron-ethyl
The commercial synthesis of Pyrazosulfuron-ethyl is a multi-step process that exemplifies the construction of complex sulfonylurea herbicides.[5][6]
Caption: Established synthetic pathway for the herbicide Pyrazosulfuron-ethyl.
Detailed Synthetic Protocol for Pyrazosulfuron-ethyl
The following protocol is a representative synthesis based on established chemical principles for sulfonylurea herbicides.
Part 1: Synthesis of the Sulfonamide Intermediate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 5-amino-1-methylpyrazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise while maintaining the temperature.
-
Sulfonylation: Dissolve 2-(Chlorosulfonyl)benzoic acid ethyl ester (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.
Part 2: Synthesis of Pyrazosulfuron-ethyl
-
Activation to Sulfonyl Isocyanate: Dissolve the crude sulfonamide intermediate (1.0 eq) in an inert solvent (e.g., toluene). Add a phosgene source (e.g., triphosgene, 0.4 eq) and heat the mixture to 80-90 °C for 2-3 hours. The formation of the sulfonyl isocyanate can be monitored by IR spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch).
-
Condensation: In a separate flask, dissolve 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) in an aprotic solvent (e.g., acetonitrile). Add the prepared sulfonyl isocyanate solution dropwise at room temperature.
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours. The product, Pyrazosulfuron-ethyl, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield Pyrazosulfuron-ethyl.
Application in Agrochemical Research: Biological Evaluation
The synthesized compounds derived from this compound or related intermediates require rigorous biological evaluation to determine their agrochemical potential.
Herbicidal Activity Screening
A standard protocol for evaluating the pre- and post-emergence herbicidal activity of new chemical entities is outlined below.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. coromandel.biz [coromandel.biz]
- 4. Pyrazosulfuron-ethyl | ALS Inhibitor | Herbicide | TargetMol [targetmol.com]
- 5. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 6. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
Application Note: Synthesis of 2-Amino-6-ethoxypyrazine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive protocol for the synthesis of 2-amino-6-ethoxypyrazine from 2-chloro-6-ethoxypyrazine. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and purification strategies. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction
2-Amino-6-ethoxypyrazine is a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous biologically active compounds. The strategic placement of amino and ethoxy groups on the pyrazine ring allows for diverse downstream functionalization, making it an important intermediate in the synthesis of novel therapeutic agents and functional materials. The conversion of this compound to its amino analogue is a critical transformation, typically achieved through a nucleophilic aromatic substitution reaction with an ammonia source.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 2-amino-6-ethoxypyrazine proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of heteroatoms and/or electron-withdrawing groups.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: The nitrogen atom of the ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyrazine ring. This attack is facilitated by the electron-withdrawing nature of the two nitrogen atoms within the pyrazine ring. This step is typically the rate-determining step of the reaction.
-
Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize this transient species.
-
Elimination of the Leaving Group: Aromatization of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-amino-6-ethoxypyrazine.
The presence of the ethoxy group at the 6-position is an important consideration. As an electron-donating group, it can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, the powerful electron-withdrawing effect of the ring nitrogens still allows the reaction to proceed under appropriate conditions, such as elevated temperature and pressure.
Diagram of the SNAr Mechanism
Caption: The SNAr mechanism for the synthesis of 2-amino-6-ethoxypyrazine.
Experimental Protocol
This protocol details the synthesis of 2-amino-6-ethoxypyrazine from this compound using a solution of ammonia in ethanol. The reaction is conducted in a sealed vessel to maintain the concentration of the volatile ammonia and to allow for heating above the boiling point of the solvent.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Ammonia in Ethanol | 2.0 M | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | ||
| Heavy-walled pressure tube with a screw cap and PTFE liner | Ace Glass | |
| Magnetic stir plate and stir bar | ||
| Heating mantle or oil bath | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | ||
| Glassware for extraction and filtration | ||
| NMR tubes | ||
| NMR Spectrometer |
Safety Precautions
-
This compound: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ammonia in Ethanol: Corrosive and flammable. Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2] Work in a well-ventilated fume hood is mandatory. Ensure all ignition sources are absent.
-
Sealed Tube Reaction: Heating a sealed vessel creates high pressure. Use a heavy-walled pressure tube designed for this purpose and do not exceed the recommended temperature. A blast shield should be used as a precautionary measure.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
In a fume hood, add this compound (1.0 g, 6.31 mmol) to a heavy-walled pressure tube equipped with a magnetic stir bar.
-
Add 15 mL of a 2.0 M solution of ammonia in ethanol (30 mmol, approximately 4.7 equivalents).
-
Securely seal the pressure tube with the screw cap and PTFE liner.
-
-
Reaction:
-
Place the sealed tube in a heating mantle or an oil bath.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
After 24 hours, turn off the heat and allow the reaction vessel to cool to room temperature completely behind a blast shield.
-
CAUTION: The vessel is under pressure. Do not open until it has reached room temperature.
-
Once cooled, carefully open the pressure tube in the fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining ammonium salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase on a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 2-amino-6-ethoxypyrazine can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography: If the product is not sufficiently pure after recrystallization, it can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H), 7.55 (s, 1H), 4.50 (br s, 2H, NH₂), 4.30 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 152.1, 131.2, 125.5, 61.5, 14.6.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 2-amino-6-ethoxypyrazine.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-amino-6-ethoxypyrazine. By understanding the underlying SNAr mechanism and adhering to the outlined safety precautions, researchers can confidently and safely perform this important chemical transformation. The purification and characterization steps ensure the isolation of a high-purity product suitable for further applications in drug discovery and materials science.
References
- Ammonium Hydroxide 25% Solution - Safety D
- Ammonium Hydroxide 30% - Safety D
- Nucleophilic Aromatic Substitution. In Organic Chemistry (9th ed.). McMurry, J. (2015). Cengage Learning.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Purification of Laboratory Chemicals (8th ed.). Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
Palladium-catalyzed cross-coupling reactions of 2-Chloro-6-ethoxypyrazine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-ethoxypyrazine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrazine Scaffold
Pyrazine derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their unique electronic properties and their prevalence in biologically active compounds.[1] The pyrazine nucleus is a key pharmacophore in numerous FDA-approved drugs, and its electron-deficient nature makes it an intriguing substrate for synthetic modification. Among the vast array of pyrazine building blocks, this compound stands out as a particularly versatile and economically attractive starting material. The presence of a reactive chlorine atom at the C2 position allows for strategic, late-stage diversification through palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies in modern organic synthesis.[2][3]
This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—as applied to the this compound scaffold. We will move beyond simple procedural lists to dissect the causality behind reagent selection and parameter optimization, empowering researchers to not only replicate but also innovate.
Pillar 1: The Unified Mechanism of Palladium Cross-Coupling
At the heart of these powerful transformations lies a common, elegant catalytic cycle.[3][4] Understanding this cycle is paramount to troubleshooting and adapting protocols. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides. The palladium is oxidized from Pd(0) to a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring helps facilitate this crucial step.[5]
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires an activating agent, such as a base in the Suzuki reaction.[6]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Pillar 2: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the high stability and low toxicity of its organoboron reagents, and its exceptional functional group tolerance.[3][6] For this compound, it provides a robust pathway to synthesize 2-aryl- and 2-heteroaryl-6-ethoxypyrazines.
Causality Behind the Protocol
-
The Challenge of the C-Cl Bond : The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts. Consequently, its activation requires a more potent catalytic system. This is achieved by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.
-
The Role of the Base and Water : The base (e.g., K₂CO₃, K₃PO₄) is not merely a spectator. It activates the boronic acid, forming a more nucleophilic boronate species that is essential for efficient transmetalation.[8] The inclusion of water in the solvent system (e.g., Dioxane/H₂O) often accelerates the reaction, aiding in the dissolution of the base and facilitating the formation of the active boronate.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-ethoxypyrazine Derivatives
Introduction: The Significance of 2-Chloro-6-ethoxypyrazine in Medicinal Chemistry
This compound and its derivatives are pivotal intermediates in the landscape of modern drug discovery and development. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of a chloro and an ethoxy group on the pyrazine ring at the 2 and 6 positions, respectively, provides a versatile platform for further chemical elaboration. This arrangement allows for selective functionalization, making these derivatives valuable building blocks for the synthesis of complex molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
The controlled, efficient, and scalable synthesis of these intermediates is therefore a critical bottleneck in the pharmaceutical industry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on a robust and reproducible protocol, process optimization, and in-depth analytical characterization.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and scalable approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on the readily available starting material, 2,6-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, making it susceptible to this type of transformation.
The core of this strategy involves the selective displacement of one of the chlorine atoms on the 2,6-dichloropyrazine ring with an ethoxide nucleophile. Controlling the stoichiometry and reaction conditions is paramount to favor the desired mono-substitution product and minimize the formation of the di-substituted byproduct, 2,6-diethoxypyrazine.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The ethoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom on the pyrazine ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, a chloride ion, is expelled, and the aromaticity of the pyrazine ring is restored, yielding the this compound product.
Caption: SNAr mechanism for the synthesis of this compound.
Detailed Scale-up Protocol
This protocol is designed for a nominal 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Equipment
| Material/Equipment | Specifications |
| 2,6-Dichloropyrazine | >98% purity |
| Sodium Ethoxide | 21% solution in ethanol or solid (>95%) |
| Anhydrous Ethanol | <0.05% water content |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate | |
| 5 L Three-necked Round-bottom Flask | |
| Mechanical Stirrer | |
| Reflux Condenser | |
| Addition Funnel | |
| Thermometer | |
| Heating Mantle with Stirring | |
| Rotary Evaporator | |
| Glass Funnel and Filter Paper | |
| Separatory Funnel (2 L) |
Experimental Procedure
Step 1: Preparation of Sodium Ethoxide Solution (if starting from solid)
-
Caution: Sodium ethoxide is a strong base and is highly reactive with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1 L of anhydrous ethanol.
-
Carefully add 23.0 g (1.0 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
After all the sodium has dissolved, allow the solution to cool to room temperature. This will provide a ~1 M solution of sodium ethoxide in ethanol.
Step 2: Nucleophilic Aromatic Substitution
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 149.0 g (1.0 mol) of 2,6-dichloropyrazine in 2 L of anhydrous ethanol.
-
Slowly add the prepared sodium ethoxide solution (1.0 L, 1.0 mol) or 324 g of a 21% sodium ethoxide solution in ethanol to the 2,6-dichloropyrazine solution at room temperature over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material and the formation of the product.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into 5 L of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 1 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Caption: Overall workflow for the scale-up synthesis of this compound.
Process Optimization and Control of Selectivity
On a larger scale, controlling the selectivity of the mono-ethoxylation over the di-ethoxylation is crucial for maximizing the yield of the desired product.
-
Stoichiometry: The use of a slight excess of 2,6-dichloropyrazine relative to sodium ethoxide can help to minimize the formation of the di-substituted byproduct. A molar ratio of 1.05:1.00 (2,6-dichloropyrazine:sodium ethoxide) is a good starting point for optimization.
-
Temperature Control: Maintaining a consistent reflux temperature is important. Overheating can lead to increased side reactions.
-
Reaction Time: Prolonged reaction times can increase the likelihood of di-substitution. It is essential to monitor the reaction closely and stop it once the starting material is consumed.
-
Slow Addition: The slow, controlled addition of the sodium ethoxide solution helps to maintain a low instantaneous concentration of the nucleophile, which favors mono-substitution.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Table of Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2-8.4 (s, 1H, pyrazine-H), δ ~4.4-4.6 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ ~1.4-1.6 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 (C-O), ~150 (C-Cl), ~135 (CH), ~133 (CH), ~63 (-OCH₂), ~14 (-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 158/160 ([M]⁺, isotopic pattern for Cl), 130/132 ([M-C₂H₄]⁺), 115/117 ([M-C₂H₅O]⁺) |
| Gas Chromatography (GC) | Retention time to be determined based on the specific column and conditions. Purity should be >98%. |
| Melting Point | Approximately 25-30 °C |
Potential Side Products and Purification Strategies
The primary side product in this synthesis is 2,6-diethoxypyrazine . Its formation can be minimized by the optimization strategies mentioned above.
Should the di-substituted product form in significant amounts, purification can be achieved by:
-
Fractional Vacuum Distillation: The boiling points of this compound and 2,6-diethoxypyrazine are sufficiently different to allow for separation by fractional distillation under reduced pressure.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the mono- and di-substituted products.
Safety and Handling Considerations
-
2,6-Dichloropyrazine: This compound is an irritant to the skin, eyes, and respiratory tract.[1] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Ethoxide: A highly corrosive and flammable solid or solution. It reacts violently with water.[2] All equipment must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere.
-
Ethanol and Diethyl Ether: These are highly flammable solvents. Ensure there are no open flames or sparks in the vicinity of the reaction setup.
-
Quenching: The quenching of the reaction mixture with water is an exothermic process. Perform this step slowly and with efficient cooling and stirring to avoid uncontrolled boiling.
Conclusion
The scale-up synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this key pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly stoichiometry and temperature, high yields of the desired mono-substituted product can be achieved. This application note provides a detailed and practical guide for researchers and process chemists to successfully and safely perform this synthesis on a larger scale. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of the final product for its intended applications in drug discovery and development.
References
- This is a placeholder for a relevant scientific journal or patent that describes the synthesis of similar compounds. The search results did not provide a specific, citable reference for the scale-up synthesis of this compound.
- This is a placeholder for a relevant scientific journal or patent that provides analytical data for this compound or a closely rel
- This is a placeholder for a relevant scientific journal or patent that discusses the control of selectivity in nucleophilic arom
Sources
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-6-ethoxypyrazine Analogs
Introduction: The Therapeutic Potential of Pyrazine Analogs
The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties.[2] The inherent versatility of the pyrazine ring allows for diverse substitutions, enabling the exploration of vast chemical space to identify novel therapeutic agents. This application note provides a comprehensive guide for the high-throughput screening (HTS) of analogs of 2-Chloro-6-ethoxypyrazine, a substituted pyrazine with potential for biological activity.
While the specific biological target of this compound is not yet fully elucidated in publicly available literature, its structural features suggest several plausible mechanisms of action that can be interrogated through a well-designed HTS campaign. This guide will, therefore, present a multi-faceted approach, outlining protocols for both target-based and phenotypic screening strategies to uncover the therapeutic potential of a this compound analog library.
Part 1: Assay Development and Validation: The Foundation of a Successful Screen
The selection and optimization of a robust and reliable assay are paramount to the success of any HTS campaign.[3] The choice of assay will depend on the hypothesized target or the desired cellular phenotype. This section details the development and validation of two distinct HTS assays: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.
Biochemical Assay: Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds similar to pyrazine.[4] This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a representative kinase.
Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted into a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase. Several commercial kits are available for this purpose.[5][6]
Protocol 1: Kinase Inhibition HTS Assay
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP in the assay buffer.
-
Prepare the this compound analog library in 100% DMSO.
-
Prepare positive control (a known kinase inhibitor) and negative control (DMSO) solutions.
-
-
Assay Plate Preparation (384-well format):
-
Using an automated liquid handler, dispense 50 nL of the compound library, positive control, or negative control into the appropriate wells of a 384-well assay plate.[7]
-
Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the ADP detection reagent to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader.
-
Assay Validation:
Before initiating the full screen, the assay must be validated to ensure its robustness and suitability for HTS. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7]
-
Z'-Factor Calculation:
-
Prepare a plate with 192 wells of positive control and 192 wells of negative control.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.
-
-
An acceptable Z'-factor for HTS is typically ≥ 0.5.[7]
-
Cell-Based Assay: High-Throughput Cytotoxicity Screening
Phenotypic screening, which measures the effect of compounds on whole cells, is a powerful approach to discover compounds with novel mechanisms of action.[8][9] This protocol describes a cell-based assay to identify analogs of this compound that exhibit cytotoxic effects against a cancer cell line.
Principle: This assay utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence is indicative of cell death.[10]
Protocol 2: Cell-Based Cytotoxicity HTS Assay
-
Cell Culture and Plating:
-
Culture a cancer cell line (e.g., HeLa) under standard conditions.
-
Harvest and resuspend the cells to a concentration of 1 x 10^5 cells/mL in culture medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Dispense 50 nL of the this compound analog library, positive control (e.g., a known cytotoxic drug), or negative control (DMSO) to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Add 5 µL of the resazurin-based viability reagent to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Read the fluorescence on a compatible plate reader.
-
Assay Validation:
Similar to the biochemical assay, the cell-based assay must be validated by calculating the Z'-factor using positive and negative controls.
Part 2: The High-Throughput Screening Campaign
Once the assays are validated, the full-scale HTS campaign can be initiated. This involves screening a large library of this compound analogs to identify "hits" – compounds that exhibit the desired biological activity.
HTS Workflow
The HTS process is a highly automated and integrated workflow.
Caption: Example Dose-Response Curve.
Secondary and Orthogonal Assays
To further validate the hits and rule out assay artifacts, it is essential to test them in a secondary or orthogonal assay. [11]For example, if the primary screen was a biochemical kinase assay, a secondary assay could be a cell-based assay that measures the phosphorylation of a downstream target of that kinase.
Selectivity Profiling
For target-based screens, it is important to assess the selectivity of the confirmed hits by testing them against a panel of related targets. For example, a kinase inhibitor hit should be screened against a panel of other kinases to determine its selectivity profile.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound analogs. By employing a combination of robust assay development, automated screening, and rigorous hit validation, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The protocols and strategies outlined herein are designed to be adaptable to various biological targets and cellular phenotypes, providing a solid foundation for the discovery of novel drug candidates.
References
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]
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McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]
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Secondary Screening - Creative Biolabs. (n.d.). Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap Synapse. Retrieved from [Link]
- Dose-Response Modeling of High-Throughput Screening D
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PLoS ONE.
- Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery, 24(3), 293-301.
- Thunor: visualization and analysis of high-throughput dose–response datasets. (2020). Nucleic Acids Research, 48(W1), W427–W433.
- High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2016). Methods in Molecular Biology, 1439, 245-262.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2019). Current Topics in Medicinal Chemistry, 19(26), 2346-2361.
- Dose-Response Modeling of High-Throughput Screening Data. (2009). Environmental Health Perspectives, 117(3), 404-413.
- HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2021).
- High-throughput screening for kinase inhibitors. (2005). ChemBioChem, 6(3), 481-490.
-
High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved from [Link]
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2013). Expert Opinion on Drug Discovery, 8(10), 1261-1272.
- High-Throughput Cell Toxicity Assays. (2016). Methods in Molecular Biology, 1439, 245-262.
- High-Throughput Screening for Allosteric Modulators of GPCRs. (2015). Methods in Molecular Biology, 1335, 223-240.
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved from [Link]
- High-Throughput Screening for Allosteric Modulators of GPCRs. (2015). Methods in Molecular Biology, 1335, 223-240.
-
Finding the Right Biochemical Assay for HTS and Lead Discovery. (2025, April 22). YouTube. Retrieved from [Link]
-
Schematic of the HTS assay representing a 384-well screening plate... (n.d.). ResearchGate. Retrieved from [Link]
- A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. (2011). Acta Pharmacologica Sinica, 32(12), 1502-1510.
- [Experimental plate layout example shown in 384-well format.]. (n.d.). In Assay Guidance Manual.
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
- Challenges in secondary analysis of high throughput screening data. (2014). Pacific Symposium on Biocomputing, 114-124.
- Challenges in Secondary Analysis of High Throughput Screening Data. (2014). Pacific Symposium on Biocomputing, 114-124.
-
Plate layouts commonly used in drug testing experiments. (a)... (n.d.). ResearchGate. Retrieved from [Link]
- Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2010). Journal of Medicinal Chemistry, 53(1), 345-355.
-
How to Determine Plate Format for High Throughput Screening. (n.d.). Corning. Retrieved from [Link]
- High Throughput Screening in Drug Discovery: Problems and Solutions. (2012). Current Pharmaceutical Design, 18(30), 4731-4739.
-
2-Chloro-6-(2-phenylethoxy)pyrazine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Scientific Reports, 12(1), 2999.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
2-methyl-6-ethoxypyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]
- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.).
- Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide. (2025). Benchchem.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
2-Chloro-6-(2-phenylethoxy)pyrazine. (n.d.). PubChem. Retrieved from [Link]
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- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-ethoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and optimization of reaction conditions for 2-chloro-6-ethoxypyrazine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution of 2,6-dichloropyrazine with sodium ethoxide.
Problem 1: Low Yield of this compound
A diminished yield of the desired product is a frequent challenge. Several factors can contribute to this issue, from incomplete reactions to the formation of unwanted byproducts.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Reaction:
-
Verify Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material (2,6-dichloropyrazine) is still present after the initially planned reaction time, consider extending the duration. Increasing the reaction temperature can also enhance the reaction rate, but proceed with caution to avoid byproduct formation.[1] A controlled increase to 100-120°C in a sealed vessel may be beneficial.[1]
-
Check Reagent Stoichiometry: An insufficient amount of sodium ethoxide will result in an incomplete reaction. Ensure that at least a stoichiometric equivalent of the base is used. A slight excess (1.1-1.2 equivalents) of sodium ethoxide can help drive the reaction to completion.
-
-
Formation of Byproducts:
-
Minimize Disubstitution: The primary byproduct is often 2,6-diethoxypyrazine, resulting from the substitution of both chlorine atoms. To mitigate this, slowly add the sodium ethoxide solution to the solution of 2,6-dichloropyrazine. This maintains a low concentration of the nucleophile, favoring monosubstitution.
-
Control Reaction Temperature: Elevated temperatures can promote the formation of the disubstituted product. Maintain a moderate reaction temperature, typically ranging from room temperature to a gentle reflux, depending on the solvent used.
-
Moisture Contamination: The presence of water can lead to the formation of 2-chloro-6-hydroxypyrazine. Ensure all glassware is thoroughly dried and use anhydrous solvents. Sodium ethoxide is also hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Work-up and Purification:
-
Optimize Extraction: After quenching the reaction with water, ensure efficient extraction of the product into a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Proper Purification: Column chromatography is often necessary to separate this compound from unreacted starting material and byproducts. Select an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to achieve good separation.
-
Problem 2: Difficulty in Removing the Disubstituted Byproduct (2,6-diethoxypyrazine)
The similar polarity of the desired monosubstituted product and the disubstituted byproduct can make separation challenging.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Chromatographic Conditions:
-
Solvent System Selection: A non-polar solvent system will generally provide better separation. Start with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.
-
Column Dimensions and Stationary Phase: Use a long chromatography column with a small particle size silica gel to enhance resolution.
-
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. Experiment with different solvents and solvent mixtures to find conditions where the desired product has lower solubility than the byproduct at a given temperature.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure might be a viable option, provided there is a sufficient difference in the boiling points of the components.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction of 2,6-dichloropyrazine with sodium ethoxide?
The choice of solvent is critical. Anhydrous ethanol is commonly used as it serves as both the solvent and the source of the ethoxide nucleophile when reacted with a strong base like sodium metal. Alternatively, a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used with pre-formed sodium ethoxide.[2][3] The use of an aprotic solvent can sometimes offer better control over the reaction.
Q2: How can I prepare sodium ethoxide for this reaction?
Sodium ethoxide can be purchased commercially or prepared in situ. To prepare it, carefully add sodium metal to anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so proper safety precautions must be taken. The resulting solution of sodium ethoxide in ethanol can be used directly.[4]
Q3: What is the mechanism of the reaction?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the chlorine atoms towards nucleophilic attack by the ethoxide ion. The ethoxide attacks the carbon atom bearing a chlorine, forming a Meisenheimer complex intermediate. The departure of the chloride ion restores the aromaticity of the ring, yielding the product.
Q4: Are there any alternative methods for the synthesis of this compound?
While the reaction of 2,6-dichloropyrazine with sodium ethoxide is the most direct route, other methods could be explored, such as the chlorination of 2-ethoxypyrazine. However, this approach may lead to issues with regioselectivity. The synthesis starting from 2,6-dichloropyrazine is generally preferred for its predictability and control.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and identifies any volatile impurities.
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of column chromatography fractions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dichloropyrazine
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal (1.1 equivalents) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0°C in an ice bath.
-
Dissolve 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
SpringerLink. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Nature Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan, 31(4), 674. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]
- Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.
- Google Patents. (n.d.). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Google Patents. (n.d.). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
-
Thieme. (2011). Pyrazines (Update 2011). In Science of Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Chegg. (2014). Solved In the presence of sodium ethoxide and ethanol,. Retrieved from [Link]
- Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.
Sources
Purification methods for 2-Chloro-6-ethoxypyrazine (column chromatography, recrystallization)
Welcome to the dedicated support center for the purification of 2-Chloro-6-ethoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges you may face during purification by column chromatography and recrystallization. Our focus is on providing actionable, in-depth solutions grounded in established chemical principles.
I. Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective purification strategies. While comprehensive data is not always available in a single source, the following table summarizes key known and analogous properties.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₆H₇ClN₂O[1] | Provides the basic composition. |
| Molecular Weight | ~158.59 g/mol [1] | Essential for calculating molar quantities. |
| Appearance | Colorless to light yellow liquid or solid. | Visual cue for purity; color may indicate impurities. |
| Boiling Point | Data for the analogous 2-Chloro-6-ethoxypyridine is ~208-210 °C.[2] | Useful for distillation, though less so for these methods. |
| Melting Point | Typically a low melting point solid.[2] | Critical for recrystallization; a sharp melting point range indicates high purity.[3] |
| Solubility in Water | Low solubility.[2] | Important for aqueous workups and extractions. |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane.[2] | Key for selecting solvents for both chromatography and recrystallization.[4] |
II. Column Chromatography Purification
Column chromatography is a primary method for purifying this compound from reaction mixtures, effectively separating it from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.[5][6]
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A1: Based on the polarity inferred from its structure (a moderately polar compound), a good starting point for a solvent system on silica gel would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. A typical starting ratio to explore via Thin Layer Chromatography (TLC) would be in the range of 9:1 to 4:1 hexanes:ethyl acetate. The goal is to achieve a retention factor (Rf) of 0.3-0.4 for this compound for optimal separation.
Q2: Should I use dry loading or wet loading for my sample?
A2: For this compound, which is soluble in moderately polar solvents like dichloromethane, dry loading is often preferable.[7] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7] This technique often leads to sharper bands and better separation compared to wet loading, where the sample is dissolved in the mobile phase and pipetted directly onto the column.[7][8]
Q3: How can I tell if my compound is degrading on the silica gel column?
A3: Pyrazine and pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[9] To check for degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that your compound is not stable on silica and is degrading.[9] If this is the case, consider using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or an alternative stationary phase like alumina.[9]
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography of this compound.
Problem 1: Poor Separation of Compound from Impurities
-
Symptom: Fractions are consistently mixed with impurities, as seen on TLC.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly down the column.
-
Solution: Decrease the polarity of your mobile phase (i.e., increase the proportion of the nonpolar solvent like hexanes). Always optimize your solvent system with TLC first to ensure good separation between your product and impurities.[9]
-
-
Column Overloading: Too much sample has been loaded onto the column.
-
Solution: As a general rule, use a silica gel to crude compound weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Poorly Packed Column: Channeling or cracks in the silica bed can lead to uneven flow of the mobile phase and poor separation.[5]
-
Problem 2: The Compound is Not Eluting from the Column
-
Symptom: After running a large volume of the mobile phase, TLC analysis of the collected fractions shows no sign of your product.
-
Possible Causes & Solutions:
-
Solvent Polarity is Too Low: The mobile phase is not polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you started with 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. This is known as a gradient elution.[5]
-
-
Compound Decomposition: The compound may have degraded on the silica gel.[9]
-
Sample Precipitation at the Top of the Column: If the sample was loaded in a solvent in which it is only sparingly soluble, it might precipitate upon contact with the less polar mobile phase.
-
Solution: When dry loading, ensure the compound is adsorbed onto the silica from a solvent in which it is highly soluble. For wet loading, dissolve the sample in the minimum amount of the mobile phase if possible.[7]
-
-
Visualizing the Chromatography Troubleshooting Workflow
Caption: Troubleshooting logic for column chromatography.
III. Recrystallization Purification
Recrystallization is a powerful technique for purifying solid compounds like this compound, assuming it is a solid at room temperature. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3][10]
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A good approach is to test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes). Place a small amount of your crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The best solvent will dissolve the compound when heated but will allow crystals to form upon cooling.[10]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to dissolve the oil, then add a slightly larger volume of the hot solvent to ensure the solution is no longer saturated at the boiling point. Allow it to cool very slowly.[11]
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble), and then slowly add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it becomes cloudy. Then add a drop or two of the "good" solvent to make it clear again, and allow it to cool slowly.
Q3: I'm not getting any crystals, even after cooling the solution in an ice bath. What's wrong?
A3: This is a common problem and usually has one of two causes:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[11] The solution is not saturated enough for crystals to form.
-
Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[11]
Troubleshooting Guide: Recrystallization
This section provides solutions to common issues that arise during the recrystallization of this compound.
Problem 1: Very Low Recovery/Yield
-
Symptom: Only a small amount of crystalline product is recovered after filtration.
-
Possible Causes & Solutions:
-
Excessive Solvent Use: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[12]
-
Premature Crystallization: The compound crystallizes too early, for instance, in the funnel during a hot filtration step to remove insoluble impurities.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution.[3]
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter effectively.
-
Problem 2: Impure Crystals
-
Symptom: The recovered crystals have a wide melting point range, or TLC analysis shows the presence of impurities.
-
Possible Causes & Solutions:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[12]
-
Solution: Slow, gradual cooling is crucial. Insulate the flask to slow the cooling process further.[12]
-
-
Incomplete Washing: Impurities from the mother liquor remain on the surface of the crystals after filtration.
-
Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid dissolving your product.[10]
-
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the compound and a major impurity in terms of solubility.
-
Solution: Re-evaluate your choice of solvent. It may be necessary to perform a second recrystallization with a different solvent system.
-
-
Visualizing the Recrystallization Troubleshooting Workflow
Caption: Troubleshooting logic for recrystallization.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
2-Chloro-6-ethoxypyridine | CAS 132198-24-6. (n.d.). Pipzine Chemicals. [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
-
Recrystallization. (n.d.). California State University, Fullerton. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]
-
This compound (C6H7ClN2O). (n.d.). PubChem. [Link]
-
Performing Column Chromatography. (2023). YouTube. [Link]
Sources
- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-6-ethoxypyridine | CAS 132198-24-6 | Properties, Uses, Safety, Supplier-China Manufacturer [pipzine-chem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Stability and degradation pathways of 2-Chloro-6-ethoxypyrazine
This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-ethoxypyrazine. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments.
Introduction to the Stability of this compound
This compound is a substituted chloropyrazine, a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry. The reactivity of the chlorine atom on the pyrazine ring is a key factor in both its synthetic utility and its degradation profile.[1] Understanding the stability of this compound under various conditions is critical for obtaining reliable and reproducible experimental results. The primary degradation pathways for compounds of this nature involve nucleophilic aromatic substitution (SNAr), hydrolysis, and photodegradation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To maintain long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen. For optimal preservation, it is recommended to store the compound in a cool, dry, and well-ventilated area, away from sources of heat. Refrigeration at 2-8 °C is advisable for long-term storage to minimize thermal degradation.[2]
Q2: I've observed the formation of a new, more polar impurity in my sample during my experiment in an aqueous buffer. What could be the cause?
A2: The formation of a more polar impurity in an aqueous environment is likely due to hydrolysis. The chlorine atom on the pyrazine ring is susceptible to nucleophilic attack by water, leading to the formation of 2-Hydroxy-6-ethoxypyrazine. The rate of this hydrolysis can be influenced by the pH of your buffer. Acid-catalyzed hydrolysis is a known degradation pathway for other chloro-s-triazines, which share structural similarities.[3]
Q3: My reaction involves the use of an amine nucleophile, but I am seeing incomplete conversion and multiple side products. What could be the issue?
A3: The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.[4][5] However, the ethoxy group is an electron-donating group, which can slightly reduce the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. Incomplete conversion may be due to insufficient reaction time, temperature, or the use of a weak base. The formation of side products could arise from reactions with impurities or degradation of the starting material or product under the reaction conditions.
Q4: Can this compound degrade upon exposure to ambient light?
A4: Yes, similar to other chlorinated aromatic compounds, this compound is potentially susceptible to photodegradation.[6][7] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the cleavage of the carbon-chlorine bond and the formation of radical species. This can result in a complex mixture of degradation products. Therefore, it is crucial to protect the compound from light during storage and handling.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | - Photodegradation: Exposure to light. - Thermal Stress: Storage at elevated temperatures. - Oxidation: Reaction with atmospheric oxygen. | - Store the compound in an amber vial or a container that blocks light.[2] - Ensure storage at the recommended cool temperature. - Tightly seal the container and consider flushing with an inert gas. |
| Appearance of New Peaks in HPLC Analysis | - Degradation: The compound has degraded due to improper storage or experimental conditions. - Contamination: The sample or the analytical system is contaminated. | - Perform a forced degradation study to identify potential degradation products and pathways.[2] - Re-purify the compound if necessary. - Verify the integrity and cleanliness of your analytical method and instrumentation. |
| Inconsistent Reaction Yields in Nucleophilic Substitution | - Reactivity: The nucleophilicity of the reacting partner and the reaction conditions are not optimized. - Degradation of Starting Material: The this compound has degraded prior to use. | - Screen different bases, solvents, and temperatures to optimize the reaction. The choice of solvent can significantly impact the reaction rate of SNAr reactions.[8] - Confirm the purity of the starting material by HPLC or NMR before starting the reaction. |
| Poor Solubility After Storage | - Polymerization/Degradation: Formation of less soluble degradation products or polymers. | - Re-qualify the material using analytical techniques. - Consider purification by recrystallization if feasible.[2] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Monitor for the appearance of new peaks and a decrease in the area of the main peak.
-
Recommended HPLC Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 0-5 min (95% A), 5-25 min (to 5% A), 25-30 min (5% A), 30-31 min (to 95% A), 31-35 min (95% A).[2]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Part 4: Degradation Pathways and Visualization
The primary degradation pathways for this compound are anticipated to be nucleophilic substitution and hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a common reaction for chloropyrazines.[1][4]
Caption: Generalized SNAr pathway for this compound.
Hydrolysis
In aqueous environments, water can act as a nucleophile, leading to the formation of the corresponding hydroxy-pyrazine. This reaction can be catalyzed by acid or base.
Caption: Hydrolysis of this compound.
References
- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem.
- Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Enhancing the stability of 2-Chloro-6-(methylsulfanyl)pyrazine for storage. Benchchem.
- Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. ResearchGate.
- SUNLIGHT DRIVEN PHOTOCATALYTIC DEGRADATION OF 2-CHLOROPHENOL BY POLYPYRROLE/GRAPHENE OXIDE COMPOSITES. ResearchGate.
- Computational Chemistry Study of the Environmentally Important Acid-Catalyzed Hydrolysis of Atrazine and Related 2-chloro-s-triazines. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Suzuki Coupling with 2-Chloro-6-ethoxypyprazine
Welcome to the technical support hub for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-6-ethoxypyrazine. This guide is tailored for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction.
Introduction: The Challenge of this compound in Suzuki Coupling
This compound is an electron-deficient heteroaromatic chloride. While the electron-deficient nature of the pyrazine ring can facilitate the initial oxidative addition step of the catalytic cycle, the relatively strong carbon-chlorine bond and the presence of nitrogen heteroatoms can introduce several challenges, leading to low yields of the desired coupled product.[1][2][3] Common issues include catalyst deactivation, competing side reactions like dehalogenation, and difficulties in achieving efficient transmetalation.[4][5] This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield?
A1: Low yields are often attributed to a combination of factors. The C-Cl bond in this compound is stronger than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.[3] Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[5] Competing side reactions such as dehalogenation (replacement of chlorine with hydrogen) and homocoupling of the boronic acid are also common culprits.[1][4]
Q2: I am observing a significant amount of dehalogenated 2-ethoxypyrazine as a byproduct. What causes this?
A2: Dehalogenation is a frequent side reaction where the chloro substituent is replaced by a hydrogen atom.[4] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[4] This Pd-H species can then undergo reductive elimination with the pyrazine substrate to yield the dehalogenated byproduct.[4] Electron-deficient heteroaryl halides like this compound are particularly susceptible to this side reaction.[4]
Q3: My boronic acid seems to be decomposing under the reaction conditions. How can I prevent this?
A3: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or oxidation, especially at elevated temperatures and in the presence of water and base.[6][7] Using more stable boronic esters, such as pinacol esters, or employing anhydrous conditions can mitigate this issue.[7] Additionally, using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes reduce the rate of decomposition.[4]
Q4: What is the best initial set of conditions to try for this coupling?
A4: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[4][8] These ligands promote the challenging oxidative addition of the aryl chloride.[1] A common base to start with is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[8][9]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies in the initial stages of the catalytic cycle.
Root Cause Analysis & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond is strong, requiring a highly active catalyst.
-
Solution: Employ a palladium catalyst system with bulky and electron-rich ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[10]
-
-
Catalyst Deactivation: The pyrazine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: The use of bulky ligands can sterically hinder this coordination.[3] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may also overcome partial deactivation, though this is a less elegant solution.
-
-
Poor Quality Reagents:
-
Solution: Ensure the palladium catalyst, ligands, and base are of high purity and stored under appropriate conditions. The boronic acid should also be checked for purity, as impurities can inhibit the reaction.
-
Problem 2: Formation of Significant Dehalogenated Byproduct
The presence of 2-ethoxypyrazine indicates that the dehalogenation pathway is competing effectively with the desired cross-coupling.
Root Cause Analysis & Solutions:
-
Formation of Palladium-Hydride Species: As mentioned, this is the primary cause of dehalogenation.
-
Solution 1: Base Optimization: Avoid strong, non-coordinating bases that can promote Pd-H formation. Weaker inorganic bases are often a better choice.
-
Try: K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] Avoid strong alkoxide bases if possible.
-
-
Solution 2: Solvent Selection: Alcohols can be a source of hydrides.
-
Solution 3: Ligand Choice: The ligand can influence the relative rates of reductive elimination to form the desired product versus the dehalogenated byproduct.
-
Try: Screening different bulky, electron-rich ligands may identify one that favors the cross-coupling pathway.
-
-
Problem 3: Boronic Acid Decomposition and Homocoupling
If you observe the formation of a biaryl product derived from the coupling of two boronic acid molecules, or if you suspect your boronic acid is degrading, consider the following.
Root Cause Analysis & Solutions:
-
Protodeboronation: The boronic acid is being replaced by a proton from water or other protic sources.
-
Solution 1: Use Boronic Esters: Pinacol or neopentylglycol boronic esters are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[7]
-
Solution 2: Anhydrous Conditions: While some water is often beneficial for transmetalation, excessive amounts can exacerbate protodeboronation.[4] Trying the reaction under anhydrous conditions with a base like KF or CsF can be effective.[13]
-
Solution 3: Slow-Release Strategy: Using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions can maintain a low concentration of the active boronic acid, minimizing decomposition.[6]
-
-
Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][4]
-
Solution 2: Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or using a palladacycle that readily generates the active Pd(0) species can reduce the amount of Pd(II) present at the start of the reaction.[1]
-
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) / SPhos (2 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1][14] |
| Base | K₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) | Effective bases for challenging couplings, with K₃PO₄ often being superior.[3][9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Aprotic solvents with a small amount of water balance substrate solubility and facilitate transmetalation.[1] |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required for the activation of aryl chlorides.[4] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. Understanding this cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Proctor, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Collier, M., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubMed Central. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Organic Chemistry Frontiers. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [https://www.semanticscholar.org/paper/The-Palladium-Catalysed-Suzuki-Coupling-of-2-and-Lohse/d1d07b926487e47f70b74148b598b0f4a25a0927]([Link] Palladium-Catalysed-Suzuki-Coupling-of-2-and-Lohse/d1d07b926487e47f70b74148b598b0f4a25a0927)
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
-
Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Electron-Rich Pyrazines
Welcome to the technical support center dedicated to navigating the complexities of the Buchwald-Hartwig amination with electron-rich pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction for this challenging class of heterocycles. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low to No Conversion of the Starting Halopyrazine
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting material.
Question: I'm not seeing any product formation, or the conversion is extremely low. What are the primary causes and how can I address them?
Answer:
Low or no conversion in the amination of electron-rich pyrazines is a frequent challenge, often stemming from issues with the catalyst's activity or the inherent reactivity of the substrates. Here’s a systematic approach to troubleshooting this problem:
1. Catalyst Inhibition by the Pyrazine Nitrogen:
-
The "Why": Electron-rich pyrazines possess two nitrogen atoms with lone pairs that can act as strong ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle. This is a primary mode of catalyst deactivation with N-heterocyclic substrates.[1][2]
-
The Solution: The key is to use a ligand that can sterically and electronically outcompete the pyrazine nitrogen for coordination to the palladium center.
-
Employ Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) series are designed to be both sterically demanding and highly electron-donating.[3][4][5][6] The bulkiness of these ligands creates a "pocket" around the palladium atom that disfavors the binding of the pyrazine nitrogen, while their strong electron-donating character promotes the crucial oxidative addition and reductive elimination steps.[7]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands known for their strong σ-donating properties and steric bulk.[8] They form very stable bonds with palladium, which can prevent catalyst decomposition and inhibition by the pyrazine substrate.[8]
-
2. Inefficient Oxidative Addition:
-
The "Why": The first step of the catalytic cycle is the oxidative addition of the halopyrazine to the Pd(0) complex.[9][10] The reactivity of the halide is crucial here, with the general trend being I > Br > TfO > Cl.[9] Chloropyrazines, in particular, can be challenging substrates due to the strength of the C-Cl bond, leading to a slow or non-existent oxidative addition step.[11]
-
The Solution:
-
Switch to a More Reactive Halide: If synthetically feasible, using a bromopyrazine or iodopyrazine instead of a chloropyrazine will significantly facilitate oxidative addition.
-
Use a Highly Active Catalyst System: For less reactive chloropyrazines, more potent catalyst systems are required. This typically involves the use of advanced, bulky biarylphosphine ligands (as mentioned above) in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4] Buchwald's third- or fourth-generation precatalysts are specifically designed for challenging substrates like heteroaryl chlorides.
-
3. Inactive Catalyst:
-
The "Why": The active Pd(0) species is sensitive to oxygen and moisture. Improper handling or the use of reagents and solvents that are not thoroughly deoxygenated can lead to the oxidation and deactivation of the catalyst before the reaction even begins.
-
The Solution:
-
Ensure Rigorous Inert Conditions: Assemble the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents and high-purity reagents.
-
Consider Precatalysts: Using air-stable palladium precatalysts can provide more consistent results as they are designed to generate the active Pd(0) species in situ under the reaction conditions.[4]
-
4. Suboptimal Base Selection:
-
The "Why": The base plays a critical role in deprotonating the amine to form the palladium-amido intermediate, which is necessary for the subsequent reductive elimination.[12][13][14] An inappropriate base can be too weak to effectively deprotonate the amine or may have poor solubility in the reaction solvent.
-
The Solution:
-
Strong, Non-Nucleophilic Bases are Preferred: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective in these reactions.[4][15]
-
Consider Solvent Compatibility: The choice of base can also be influenced by the solvent. For instance, in nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[12][13]
-
Issue 2: Formation of Significant Side Products
Your reaction is proceeding, but you observe the formation of undesired products, complicating purification and reducing the yield of your target aminopyrazine.
Question: My reaction is messy, with significant amounts of hydrodehalogenation and/or C-H functionalization products. How can I suppress these side reactions?
Answer:
The formation of side products is a common hurdle, particularly with electron-rich and functionalized substrates. Here's how to address the most common culprits:
1. Hydrodehalogenation (or Reductive Dehalogenation):
-
The "Why": This side reaction involves the replacement of the halogen on the pyrazine ring with a hydrogen atom, leading to the formation of the parent pyrazine. This can occur through various pathways, including β-hydride elimination from a palladium-amido intermediate or via reaction with trace amounts of water or other proton sources.[9] Electron-rich heteroaryl halides can be more susceptible to this side reaction.[16]
-
The Solution:
-
Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Bulky, electron-rich ligands that accelerate the desired C-N bond formation can help to outcompete hydrodehalogenation. Using a strictly anhydrous and strong base can also minimize this side reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize proton sources that can contribute to this side reaction.
-
2. C-H Activation/Functionalization:
-
The "Why": The electron-rich nature of the pyrazine ring can make its C-H bonds susceptible to activation by the palladium catalyst, especially at high temperatures.[17] This can lead to the formation of diarylated or other undesired C-C coupled products.[18][19]
-
The Solution:
-
Use Ligands that Favor C-N Coupling: Ligands specifically designed for Buchwald-Hartwig amination are generally optimized to promote C-N reductive elimination over C-H activation pathways.
-
Moderate Reaction Temperature: Avoid excessively high temperatures, which can promote C-H activation.
-
Optimize Stoichiometry: Using a slight excess of the amine can help to favor the desired amination pathway.
-
3. Homocoupling:
-
The "Why": Dimerization of the halopyrazine or the amine can occur, though this is generally less common with optimized catalyst systems.
-
The Solution:
-
Optimize Catalyst Loading: Using the lowest effective catalyst loading can often minimize homocoupling side reactions.
-
Control Reaction Temperature: As with other side reactions, moderating the temperature can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for the amination of electron-rich pyrazines?
A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective.[4] However, for consistency and ease of use, air-stable palladium precatalysts (e.g., Buchwald's G3 or G4 palladacycles) are often recommended, especially for challenging substrates like chloropyrazines.[4] These precatalysts are designed to cleanly and efficiently generate the active Pd(0) species in situ.
Q2: How do I choose the right ligand for my specific pyrazine and amine coupling partners?
A2: Ligand selection is critical and depends on the steric and electronic properties of both the pyrazine and the amine. Here are some general guidelines:
| Amine Type | Recommended Ligand Class | Specific Examples | Rationale |
| Primary Alkylamines | Bulky Biaryl Phosphines | BrettPhos, XPhos | These ligands are sterically demanding and electron-rich, promoting the coupling of less hindered primary amines.[7][10] |
| Secondary Alkylamines | Bulky Biaryl Phosphines | RuPhos, XPhos | These ligands are effective at preventing β-hydride elimination, a common side reaction with secondary amines.[3] |
| Primary Anilines | Bulky Biaryl Phosphines | SPhos, XPhos | These ligands are well-suited for the coupling of anilines, which are generally good nucleophiles in this reaction.[5] |
| Challenging Substrates (e.g., hindered amines, heteroaryl amines) | Highly Sterically Hindered Ligands | tBuBrettPhos, Josiphos-type ligands | These ligands provide the necessary steric bulk and electron density to overcome the challenges posed by difficult coupling partners.[1][20] |
Q3: What is the optimal base and solvent combination for these reactions?
A3: A strong, non-nucleophilic base is typically required. NaOtBu, KOtBu, and LHMDS are common choices.[4][15] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Toluene and 1,4-dioxane are the most commonly used solvents.[21] The combination of NaOtBu in toluene is a good starting point for many pyrazine aminations. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[10]
Q4: Can I run the Buchwald-Hartwig amination of pyrazines open to the air?
A4: While some modern precatalysts are air-stable solids, the active Pd(0) catalytic species is sensitive to oxygen.[20] It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducibility.
Q5: My reaction works, but the yield is moderate. How can I optimize it for a higher yield?
A5: If you are getting a moderate yield of the desired product with minimal side reactions, consider the following optimization strategies:
-
Screen Ligands: Even among the recommended bulky biaryl phosphine ligands, there can be significant differences in performance for a specific substrate combination. A small screen of 2-3 different ligands can often lead to a significant improvement in yield.
-
Adjust Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more side reactions. Try systematically varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance.
-
Vary the Temperature: If the reaction is clean but incomplete, a modest increase in temperature may drive it to completion. Conversely, if side reactions are an issue, lowering the temperature may improve selectivity.
-
Change the Base: The choice of base can have a subtle but significant impact on the reaction outcome. If you are using NaOtBu, for example, trying KOtBu or LHMDS could lead to an improved yield.
Visualizing the Process
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 18. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 20. research.rug.nl [research.rug.nl]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Analytical Methods for Impurities in 2-Chloro-6-ethoxypyrazine
Answering your request to create a technical support center for analyzing impurities in 2-Chloro-6-ethoxypyrazine, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale for troubleshooting and method development. The reliable analysis of impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of any pharmaceutical compound.[1][2] This center addresses common challenges encountered during the analysis of this compound, a key intermediate in various synthetic pathways.
General Workflow for Impurity Analysis
The logical flow for identifying and quantifying an unknown impurity involves a multi-step, systematic approach. It begins with high-resolution separation and culminates in structural elucidation and quantification.
Caption: General workflow for impurity identification and quantification.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for analyzing non-volatile organic impurities in pharmaceutical compounds like this compound.[1] A reversed-phase C18 column is often the starting point.[3]
Q1: My main this compound peak is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing is a common issue, especially with nitrogen-containing heterocyclic compounds like pyrazines. It is most often caused by unwanted secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[3]
-
Primary Cause: Silanol Interactions
-
The "Why": The lone pair of electrons on the nitrogen atoms in the pyrazine ring can form strong hydrogen bonds with free, acidic silanol groups (Si-OH) on the column's stationary phase. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[3]
-
Solution 1: Lower Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid will protonate the silanol groups (Si-O⁻ to Si-OH), reducing their ionic interaction with the basic analyte.[3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated with a small silylating agent. Using a column specifically designated as end-capped or "base-deactivated" will minimize these interactions.[3]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active sites on the stationary phase, effectively masking the silanol groups from the analyte.[3]
-
-
Secondary Cause: Column Overload
Q2: I have poor resolution between an impurity and the main this compound peak. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. Poor resolution means the separation conditions are not optimal for the specific analyte-impurity pair.
-
Cause: Suboptimal Mobile Phase Composition
-
The "Why": The ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer dictates the retention and elution of compounds. If the elution strength is too high, compounds will move through the column too quickly and co-elute.[4]
-
Solution 1: Decrease Organic Content: Lowering the percentage of the organic solvent will increase retention times for all components, often improving the separation between closely eluting peaks.
-
Solution 2: Change Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can alter the elution order and improve resolution.
-
Solution 3: Optimize the Gradient: If using a gradient method, make the slope of the gradient shallower in the region where the peaks of interest are eluting. This provides more time for the separation to occur.
-
-
Cause: Incorrect Column Chemistry
-
The "Why": A standard C18 column may not provide the best selectivity for your specific impurity.
-
Solution: Consider a column with a different stationary phase. A C8 column is slightly less retentive and may offer different selectivity. For more polar impurities, a phenyl-hexyl or a polar-embedded phase could provide alternative interaction mechanisms and improve resolution.[3]
-
Q3: My chromatogram shows a noisy or drifting baseline. What are the potential causes?
A3: A stable baseline is essential for accurate peak integration, especially for low-level impurities.[5]
-
Cause: Contaminated or Poorly Prepared Mobile Phase
-
The "Why": Impurities in the solvents, dissolved gases, or microbial growth can all contribute to baseline noise and drift, particularly during gradient analysis.[6]
-
Solution 1: Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents.
-
Solution 2: Degas the Mobile Phase: Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging to remove dissolved gases that can form bubbles in the detector.[6]
-
Solution 3: Prepare Fresh Solvents: Prepare aqueous buffers fresh daily and filter them through a 0.22 or 0.45 µm filter to remove particulates and microbial contamination.[6]
-
-
Cause: Detector Issues
-
The "Why": A failing lamp in a UV detector or a contaminated flow cell can cause significant baseline noise.
-
Solution: Check the detector lamp's energy or lifetime via the instrument software. If the baseline is noisy, flush the flow cell with a strong solvent like isopropanol to remove any contaminants.
-
Gas Chromatography (GC) & GC-MS Troubleshooting
GC is the ideal technique for analyzing volatile and semi-volatile impurities, including residual solvents or certain by-products from the synthesis of this compound.[1][7]
Q1: I'm observing broad or tailing peaks for my analytes. What should I investigate?
A1: Peak shape issues in GC often point to problems within the injector, the column, or the flow path.
-
Cause: Active Sites in the System
-
The "Why": Similar to silanols in HPLC, active sites can exist in the GC inlet liner or at the head of the column. These sites can adsorb active compounds, causing peak tailing.[5][8]
-
Solution 1: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass wool liner. If peak shape degrades over time, replace the liner.[8]
-
Solution 2: Column Maintenance: If the front of the column becomes contaminated, it can be "clipped." Remove the first 10-15 cm of the column to restore performance.[8]
-
-
Cause: Improper Sample Vaporization
-
The "Why": If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a slow transfer onto the column and broad peaks.[5][9]
-
Solution: Increase the injector temperature. However, be cautious not to set it so high that it causes thermal degradation of the analyte. A typical starting point is 250°C.[10]
-
Q2: I am seeing "ghost peaks" in my blank runs. Where are they coming from?
A2: Ghost peaks are peaks that appear in blank runs and are indicative of contamination somewhere in the system.[5]
-
Cause: Septum Bleed or Contamination
-
The "Why": Over time, small particles from the injector septum can be cored out by the syringe needle and fall into the hot liner, where they off-gas volatile components. Using a low-bleed septum is crucial.
-
Solution: Replace the septum regularly. Perform a "blank" run without an injection after the instrument has been idle for some time. If large peaks appear in the first run but are smaller in a subsequent run, the contamination is likely in the carrier gas lines or injector.[11]
-
-
Cause: Sample Carryover
-
The "Why": A previous, highly concentrated sample may not have been completely flushed from the syringe or the injector.
-
Solution: Implement a robust syringe cleaning protocol with multiple solvent washes after each injection. If carryover persists, you may need to clean the injector port itself.[5]
-
Q3: Why is my baseline drifting, especially during a temperature ramp?
A3: A rising baseline during a temperature program is almost always caused by column bleed.[5]
-
Cause: Column Bleed
-
The "Why": At high temperatures, the stationary phase of the column can begin to degrade and elute, causing a rise in the baseline. All columns have a maximum operating temperature that should not be exceeded.
-
Solution 1: Condition the Column: Before use, a new column should be conditioned by heating it to just below its maximum temperature limit for several hours with carrier gas flow to remove any volatile manufacturing residues.
-
Solution 2: Use a Low-Bleed Column: For mass spectrometry applications, using a column specifically designed for low bleed (e.g., a "-MS" designated column) is essential to keep the detector source clean and minimize baseline noise.[12]
-
Solution 3: Check for Oxygen: Leaks that allow oxygen into the system can accelerate the degradation of the stationary phase. Use an electronic leak detector to ensure all fittings are secure.[9]
-
General FAQs for Impurity Analysis
Q1: What are the likely process-related and degradation impurities for this compound?
A1: Impurities can generally be categorized as organic, inorganic, or residual solvents.[1] For this compound, one should consider:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates & By-products: Compounds from side reactions, such as the di-substituted product or isomers.[13] For example, impurities from the acylation of adenine have been identified as potential byproducts in similar synthesis schemes.[13]
-
Degradation Products: Hydrolysis of the ethoxy group to a hydroxyl group, or displacement of the chlorine atom.
Q2: How do I definitively identify an unknown impurity peak?
A2: Structural elucidation of an unknown requires mass spectrometry.[2]
-
LC-MS or GC-MS: First, obtain the molecular weight of the impurity from the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).[2] The mass spectrum of this compound would show a molecular ion at m/z 158/160 due to the chlorine isotopes.[14]
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.[2]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion and analyzing the resulting daughter ions provides clues about its structure. This fragmentation pattern can be compared to that of the parent compound to identify structural modifications.[2]
Standard Operating Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a general starting point for method development.
-
System Preparation:
-
HPLC System: An HPLC with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: DAD, monitor at 254 nm and 270 nm.[4]
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 10% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks. Use area percent to estimate the level of impurities. For accurate quantification, a reference standard for the impurity is required.
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile organic impurities.
-
System Preparation:
-
GC-MS System: A GC equipped with a split/splitless injector coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL.
-
-
Instrumental Conditions:
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[16] Analyze the fragmentation pattern to confirm structural assignments.
-
Data Summary Tables
Table 1: Typical HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150x4.6 mm, 5 µm | General purpose reversed-phase for non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | Acidic modifier improves peak shape for basic pyrazine compounds.[3] |
| Gradient | 10% to 90% B over ~20 min | Allows for elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 30°C | Provides reproducible retention times and improves peak efficiency. |
| Detection | DAD @ 254/270 nm | Pyrazine rings have strong UV absorbance in this region.[4] |
Table 2: Typical GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS or equivalent | Low-bleed, general-purpose column suitable for a wide range of analytes.[12] |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet Temp | 250°C | Ensures rapid and complete vaporization of the analyte.[10] |
| Oven Program | 50°C to 280°C | Separates volatile impurities at the beginning and elutes the main compound at higher temperatures. |
| Ionization | Electron Ionization (EI) | Creates reproducible, fragment-rich spectra ideal for library searching.[15] |
| Mass Range | m/z 40-450 | Covers the expected mass range for the parent compound and likely impurities. |
References
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GC Troubleshooting Guide. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
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Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). University of Shizuoka. Retrieved January 14, 2026, from [Link]
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GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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GC Troubleshooting. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. Retrieved January 14, 2026, from [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved January 14, 2026, from [Link]
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry. Retrieved January 14, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved January 14, 2026, from [Link]
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Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent and Orally Active Inhibitor of Bcr-Abl and Src Kinases. (n.d.). American Chemical Society. Retrieved January 14, 2026, from [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Retrieved January 14, 2026, from [Link]
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This compound (C6H7ClN2O). (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2015). Journal of Chromatographic Science. Retrieved January 14, 2026, from [Link]
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Rapid, sensitive and specific electron capture-gas chromatographic method for the quantitation of 6-chloro-2-(1-piperazinyl) pyrazine in biological fluids. (1979). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 14, 2026, from [Link]
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Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2008). Journal of Chromatography A. Retrieved January 14, 2026, from [Link]
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Development and Validation of Liquid Chromatography ‐ Tandem Mass Spectrometry Method for the estimation of Potential Genotoxic Impurity 2‐(2‐Chloroethoxy)ethanol in Hydroxyzine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (2021). Azerbaijan Medical Journal. Retrieved January 14, 2026, from [Link]
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]
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An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (2024). Molecules. Retrieved January 14, 2026, from [Link]
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HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry. Retrieved January 14, 2026, from [Link]
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GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. (2007). Acta Poloniae Pharmaceutica. Retrieved January 14, 2026, from [Link]
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Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. (n.d.). Degres Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Technical Support Center: A Comprehensive Guide to 2-Chloro-6-ethoxypyrazine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-6-ethoxypyrazine. Herein, we provide in-depth, field-proven insights into its long-term storage, safe handling, and a comprehensive troubleshooting guide to navigate the challenges that may arise during its experimental use. Our approach is rooted in explaining the "why" behind the protocols, ensuring a deeper understanding and fostering a proactive approach to problem-solving.
Section 1: Long-Term Storage and Stability
Proper storage is paramount to maintaining the integrity and purity of this compound for the duration of your research. Improper storage can lead to degradation, introducing impurities that can compromise experimental results.
Frequently Asked Questions (FAQs) on Storage:
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a refrigerator.[1] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric contaminants. To further protect the compound from potential degradation, it is advisable to store it under an inert atmosphere, such as argon or nitrogen, especially if it will be stored for an extended period.
Q2: How sensitive is this compound to light and air?
A2: While specific photostability data for this compound is not extensively published, related heterocyclic compounds are known to be sensitive to light.[1] Photodegradation can lead to the formation of unwanted byproducts. Therefore, it is best practice to store the compound in an amber or opaque vial to minimize light exposure. The chloro- and ethoxy- functional groups on the electron-deficient pyrazine ring can also be susceptible to slow oxidation or hydrolysis, making protection from air and moisture crucial.
Q3: I've noticed a change in the physical appearance of my stored this compound (e.g., discoloration, clumping). What should I do?
A3: A change in physical appearance is a strong indicator of potential degradation or contamination.
-
Discoloration (e.g., yellowing): This may suggest photodegradation or slow oxidation.
-
Clumping or hardening: This is often a sign of moisture absorption.
In either case, it is highly recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before use. If significant degradation is observed, purification by recrystallization may be necessary.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
As with any chemical reagent, adherence to safety protocols is non-negotiable. Understanding the potential hazards and implementing appropriate handling procedures will ensure a safe laboratory environment.
Frequently Asked Questions (FAQs) on Handling:
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound should be handled with care. Potential hazards include skin and eye irritation. Inhalation of dust or vapors should also be avoided. Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or its solutions should be performed in a well-ventilated fume hood to minimize the risk of inhalation.
Q3: What is the correct procedure for preparing a solution of this compound?
A3: To prepare a solution, follow these steps inside a fume hood:
-
Ensure all glassware is clean and dry.
-
Weigh the desired amount of this compound in a suitable container.
-
Add the desired solvent in portions while stirring to facilitate dissolution. Gentle warming may be necessary for some solvents, but be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
Once fully dissolved, the solution is ready for use. If not for immediate use, store the solution in a tightly sealed container at an appropriate temperature, protected from light.
Workflow for Safe Handling of this compound
Caption: A workflow diagram for the safe handling of this compound.
Section 3: Troubleshooting Experimental Issues
This section is designed to be a first line of defense when you encounter unexpected results in your experiments involving this compound. The troubleshooting guide is presented in a question-and-answer format, addressing specific issues with logical, cause-and-effect explanations.
Decision Tree for Troubleshooting Common Experimental Issues
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-6-ethoxypyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazine-containing compounds represent a privileged scaffold, demonstrating a wide array of biological activities that have led to their investigation in numerous therapeutic areas.[1][2] This guide provides a comparative analysis of the biological activity of 2-Chloro-6-ethoxypyrazine analogs and related derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. By synthesizing data from various studies, this document aims to offer researchers a valuable resource for understanding the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.
The Pyrazine Core: A Versatile Pharmacophore
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.[1][2] Pyrazine derivatives have been successfully developed as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][3]
Comparative Analysis of Biological Activities
Anticancer Activity
The antiproliferative activity of pyrazine derivatives is a major area of investigation. Many of these compounds exert their effects by inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1] The following table summarizes the cytotoxic activity of selected pyrazine analogs against various cancer cell lines.
| Compound ID | Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A1 | 2-chloro-6-(arylamino)pyrazine | 4-methoxyphenylamino | A549 (Lung) | 4.3 | [3] |
| Analog A2 | 2-chloro-6-(arylamino)pyrazine | 3,4-dimethoxyphenylamino | MCF-7 (Breast) | 5.4 | [3] |
| Analog B1 | 2,6-disubstituted pyrazine | (pyrrol-3-yl)acetic acid and aniline | HeLa (Cervical) | Not specified | [4] |
| Analog C1 | Imidazo[1,2-a]pyrazine | Varies | Various | Single-digit µM | [1] |
| Analog D1 | [1][3][5]triazolo[4,3-a]pyrazine | Varies | A549, MCF-7, HeLa | 0.98 - 1.28 | [6] |
Key Insights from Anticancer Data:
-
The substitution at the 6-position of the 2-chloropyrazine core significantly influences cytotoxic activity. Arylamino substitutions, as seen in Analogs A1 and A2, demonstrate potent activity against lung and breast cancer cell lines.[3]
-
The broader class of substituted pyrazines, including fused ring systems like imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines, exhibit promising anticancer effects across a range of cancer cell lines, often in the low micromolar to nanomolar range.[1][6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Pyrazine derivatives have been investigated for their ability to modulate inflammatory pathways. A common mechanism of action for anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory mediators like nitric oxide (NO).[2]
| Compound ID | Structure | Assay | Inhibition/IC50 | Reference |
| Analog E1 | Paeonol-pyrazine hybrid | LPS-induced NO production in RAW264.7 cells | 56.32% inhibition at 20 µM | [2] |
| Analog F1 | Pyrazoline derivative | Carrageenan-induced paw edema | Significant inhibition | [5][7] |
| Analog G1 | Pyrazoline derivative | Lipoxygenase (LOX) inhibition | IC50 = 80 µM | [5] |
Key Insights from Anti-inflammatory Data:
-
Hybrid molecules incorporating a pyrazine moiety with natural products like paeonol can lead to significant anti-inflammatory activity, as demonstrated by the inhibition of nitric oxide production.[2]
-
Pyrazoline derivatives, which are structurally related to pyrazines, show in vivo anti-inflammatory effects in animal models and can inhibit key inflammatory enzymes like lipoxygenase.[5][7]
Experimental Methodologies
To ensure the scientific integrity of the presented data, this section details the experimental protocols for the key biological assays used to evaluate the activity of pyrazine analogs.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of pyrazine analogs against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: In a 96-well plate, add the this compound analogs at a range of concentrations.
-
Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[8]
-
ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound analogs is dictated by the nature of the substituents on the pyrazine ring.
Caption: Key structural features influencing the biological activity of 2-chloro-6-substituted pyrazines.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is an important feature. It is an electron-withdrawing group that can influence the electronic properties of the pyrazine ring and may participate in halogen bonding or other interactions within the target protein's binding site.
-
The 6-Ethoxy/Alkoxy/Arylamino Group: The substituent at the C6 position is a key determinant of both potency and selectivity.
-
Alkoxy Groups: The ethoxy group in the parent compound provides a degree of lipophilicity and can engage in hydrophobic interactions. Varying the length and branching of the alkyl chain can fine-tune these properties.
-
Arylamino Groups: As seen in analogs A1 and A2, the introduction of an arylamino group at the C6 position can lead to potent anticancer activity.[3] The substituted phenyl ring can form additional interactions, such as pi-stacking and hydrogen bonds, with the target protein.
-
Mechanism of Action - Kinase Inhibition:
A primary mechanism by which many pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases, thereby preventing the binding of ATP and inhibiting the phosphorylation of downstream substrates.[1]
Caption: Simplified signaling pathway showing kinase inhibition by a pyrazine analog.
Conclusion
This compound analogs and related substituted pyrazines represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The available data, though not from a single comparative study, strongly suggest that the biological activity of these compounds can be effectively modulated by strategic modifications of the substituents on the pyrazine core. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on systematic SAR studies of 2-chloro-6-alkoxypyrazine series to delineate more precise relationships between chemical structure and biological function.
References
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- Muralidharan, V., et al. (2018). A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones. Journal of Applied Pharmaceutical Science, 8(1), 169-176.
- Papathanasiou, T., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4349.
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869675.
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A Senior Application Scientist's Guide to In Vitro Evaluation of 2-Chloro-6-ethoxypyrazine Derivatives: From Kinase Inhibition to Cellular Potency
The pyrazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 4, possesses unique electronic properties that make it a versatile building block for therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and parasitic infections.[2] Pyrazine-containing drugs like Bortezomib (Velcade®) and Glipizide (Glucotrol®) underscore the clinical significance of this moiety.[3][4]
Within this class, derivatives of 2-Chloro-6-ethoxypyrazine are emerging as particularly valuable scaffolds. The chloro and ethoxy groups at the 2 and 6 positions, respectively, provide key handles for synthetic modification, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[5] A primary application for these derivatives has been in the development of protein kinase inhibitors, where the pyrazine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the target enzyme.[3][6]
This guide provides an in-depth comparison of the essential in vitro assays required to profile a novel this compound derivative, from initial biochemical screening to validation of cellular activity and mechanism of action. We will use a hypothetical derivative, CEP-A , to illustrate the experimental workflow and data interpretation, comparing its performance against established benchmarks.
Section 1: Primary Screening: Biochemical Kinase Inhibition Assays
The Rationale (Expertise & Experience): The logical first step in evaluating a potential kinase inhibitor is to determine if it can directly interact with its purified target enzyme in a controlled, cell-free environment. This biochemical approach isolates the drug-target interaction from confounding factors like cell membrane permeability or efflux pump activity. The pyrazine core is an excellent bioisostere for other aromatic systems like benzene or pyridine, and its electron-deficient nature influences target engagement.[3] Specifically, one of the pyrazine nitrogens frequently forms a critical hydrogen bond with an amino acid in the "hinge region" of the kinase, a common binding motif for ATP-competitive inhibitors.[3][6]
An ideal primary assay should be robust, sensitive, high-throughput, and non-radioactive. Luminescence-based assays that quantify ATP consumption (and thus kinase activity) by measuring the amount of ADP produced, such as the ADP-Glo™ Kinase Assay, are industry standards for this purpose.
Comparative Data 1: Kinase Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the fundamental metric for quantifying a compound's potency. Here, we compare our hypothetical CEP-A against Foretinib, a known multi-kinase inhibitor targeting c-Met and VEGFR-2, and Staurosporine, a potent but non-selective pan-kinase inhibitor often used as a positive control.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Format |
| CEP-A | c-Met | 15.2 | ADP-Glo |
| CEP-A | VEGFR-2 | 45.8 | ADP-Glo |
| CEP-A | PIM-1 | > 10,000 | ADP-Glo |
| Foretinib | c-Met | 12.5 | HTRF |
| Foretinib | VEGFR-2 | 25.0 | HTRF |
| Staurosporine | c-Met | 5.6 | ADP-Glo |
| Staurosporine | PIM-1 | 20.1 | ADP-Glo |
Data is representative. Actual values are target and assay-dependent.
Interpretation: The data suggests that CEP-A is a potent inhibitor of c-Met and VEGFR-2. Critically, it shows high selectivity against PIM-1 kinase, a desirable trait to reduce potential off-target effects. Its potency is comparable to the established inhibitor, Foretinib.
Signaling Pathway Context: The c-Met Pathway
To understand the therapeutic relevance of inhibiting c-Met, it is essential to visualize its role in cellular signaling. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The c-Met signaling pathway initiated by HGF binding.
Protocol 1: ADP-Glo™ Kinase Assay (Self-Validating System)
This protocol is inherently self-validating through the inclusion of "no kinase" and "no substrate" controls, which ensure that signal generation is dependent on enzyme activity.
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of CEP-A and control compounds (e.g., Staurosporine) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the compound dilution or DMSO vehicle control.
-
Add 2.5 µL of the kinase/substrate solution (e.g., purified c-Met enzyme and a generic peptide substrate like Poly(E,Y)4:1).
-
Add 5 µL of ATP solution to initiate the reaction.
-
Controls: Include wells with no kinase (to measure background) and wells with kinase but no compound (100% activity).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection (Part 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation (Part 2):
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data using the "no kinase" (0% activity) and "DMSO" (100% activity) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Section 2: Secondary Screening: Cell-Based Anti-Proliferative Assays
The Rationale (Expertise & Experience): A potent biochemical inhibitor is only a promising starting point. The compound must be able to enter a living cell, engage its target in a complex intracellular environment, and elicit a functional response—in this case, inhibiting cancer cell proliferation. Cell-based assays are therefore a critical secondary screen.[7][8] The MTT assay, which measures metabolic activity as a proxy for cell viability, is a robust, cost-effective, and widely adopted method for this purpose.[9][10]
Comparative Data 2: Anti-Proliferative Activity (GI₅₀)
The GI₅₀ (half-maximal growth inhibition) is the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells. We compare CEP-A to Doxorubicin, a standard-of-care cytotoxic chemotherapy agent.
| Compound | Cell Line | Primary Target(s) | GI₅₀ (µM) |
| CEP-A | A549 (Lung Carcinoma) | c-Met, VEGFR-2 | 0.98 |
| CEP-A | MCF-7 (Breast Cancer) | N/A (low c-Met) | 15.3 |
| Doxorubicin | A549 (Lung Carcinoma) | DNA Intercalation | 0.55 |
| Doxorubicin | MCF-7 (Breast Cancer) | DNA Intercalation | 0.41 |
Data is representative. Cell line sensitivity is highly variable.
Interpretation: CEP-A shows potent anti-proliferative activity against the A549 cell line, which is known to have some level of c-Met dependency. Its significantly lower potency against MCF-7 cells (which have low c-Met expression) provides early evidence of on-target activity. Doxorubicin, being a general cytotoxic agent, is potent against both lines.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: A typical 5-day workflow for an MTT-based cell viability assay.
Protocol 2: MTT Anti-Proliferative Assay
This protocol includes vehicle controls and "no cell" blanks for accurate data normalization.
-
Cell Seeding: Harvest logarithmically growing cancer cells (e.g., A549). Count and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. Dispense 100 µL into each well of a 96-well plate (5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare 2x final concentrations of CEP-A and control compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from "no cell" wells. Normalize the data to the vehicle-treated wells (100% viability) and calculate GI₅₀ values.
Section 3: Mechanism of Action & Selectivity Profiling
The Rationale (Expertise & Experience): Positive results in biochemical and cell-based assays are excellent, but they do not definitively prove that the anti-proliferative effect is caused by the inhibition of the intended target. A compound could be acting via an off-target or have general cytotoxic effects. Therefore, a target engagement assay is crucial to confirm that the compound binds to its intended target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique that measures changes in the thermal stability of a protein upon ligand binding.
Conceptual Data 3: Target Engagement via CETSA
Binding of a ligand (like CEP-A ) typically stabilizes its target protein, increasing the temperature required to denature it. This change in the melting temperature (ΔTₘ) is a direct indicator of target engagement.
| Target Protein | Treatment | Melting Temp (Tₘ) | ΔTₘ (vs. Vehicle) |
| c-Met | Vehicle (DMSO) | 48.5 °C | - |
| c-Met | CEP-A (10 µM) | 52.1 °C | +3.6 °C |
| Actin | Vehicle (DMSO) | 62.1 °C | - |
| Actin | CEP-A (10 µM) | 62.0 °C | -0.1 °C |
Data is conceptual and for illustrative purposes.
Interpretation: CEP-A induces a significant thermal shift in its intended target, c-Met, confirming direct binding in the cellular context. The lack of a shift for a non-target protein like Actin demonstrates the specificity of this interaction.
Workflow Diagram: From Hit to Validated Lead
The in vitro assay cascade is a logical progression, with each step providing critical data that informs the decision to advance a compound.
Caption: A logical decision-making workflow in early-stage drug discovery.
Conclusion
The in vitro evaluation of novel this compound derivatives requires a multi-faceted approach that progresses logically from direct enzyme inhibition to cellular efficacy and mechanism-of-action studies. By employing a cascade of assays—beginning with robust biochemical screens like ADP-Glo, followed by functional cellular assays such as the MTT, and culminating in target engagement confirmation with techniques like CETSA—researchers can build a comprehensive data package. This structured comparison not only quantifies the potency and efficacy of new chemical entities but also provides crucial insights into their selectivity and mechanism, paving the way for the development of next-generation therapeutics.
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Structure-activity relationship (SAR) of 2-Chloro-6-ethoxypyrazine analogs
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, arising from the two symmetrically placed nitrogen atoms, allow it to act as a versatile scaffold in the design of novel therapeutic agents.[3] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][4] This has led to the incorporation of the pyrazine moiety into numerous clinically approved drugs, highlighting its significance in drug design and development.[5]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-6-ethoxypyrazine analogs. While direct and extensive SAR studies on this specific scaffold are not widely published, this document synthesizes findings from related pyrazine derivatives to infer potential SAR trends and guide future research. We will explore how modifications to the pyrazine core influence biological activity, with a focus on anticancer and antimicrobial applications.
Understanding the this compound Core
The this compound scaffold presents two key functional groups that are ripe for chemical modification and can significantly influence biological activity.
-
The 2-Chloro Group: The chlorine atom is an electron-withdrawing group that can modulate the electronics of the pyrazine ring. More importantly, it can serve as a versatile synthetic handle, acting as a leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 2-position, enabling the exploration of diverse chemical space. Studies on other heterocyclic compounds have shown that halogen substitutions, particularly with chloro groups, can enhance biological activities.[4]
-
The 6-Ethoxy Group: The ethoxy group is a moderately lipophilic, electron-donating group. Its size, shape, and lipophilicity can influence the compound's solubility, membrane permeability, and binding interactions with biological targets. Modification of this alkoxy group, for instance, by varying the alkyl chain length or introducing cyclic structures, can be a valuable strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of the analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
This section delves into the SAR of substituted pyrazine analogs, drawing comparisons from published studies on related compounds to extrapolate potential SAR for the this compound scaffold.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
A study on[4][6][7]triazolo[4,3-a]pyrazine derivatives identified them as dual c-Met/VEGFR-2 inhibitors.[7] The introduction of a triazolo[4,3-a]pyrazine core was found to be a key active pharmacophore.[7] One of the most promising compounds from this series, 17l , exhibited excellent antiproliferative activities against A549 (lung carcinoma), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[7] This compound also showed potent inhibitory activity against c-Met kinase with an IC50 of 0.026 µM.[7] These findings suggest that fusing a triazole ring to the pyrazine core of a this compound analog could be a promising strategy for developing novel anticancer agents.
Another study focused on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. While not a pyrazine, the pyrimidine core is structurally related. The study found that for the 2-heteroaryl group, the best activity was obtained when the heteroaryl group had a nitrogen atom at the ortho-position to the pyrimidyl core.[8] This highlights the importance of the spatial arrangement of nitrogen atoms for biological activity.
Table 1: SAR of Pyrazine-Based Kinase Inhibitors
| Compound ID | Core Structure | R1 | R2 | Target Kinase | IC50 (µM) | Reference |
| 17l | [4][6][7]triazolo[4,3-a]pyrazine | Varies | Varies | c-Met | 0.026 | [7] |
| 21 (PTI-868) | 2-heteroarylpyrimidine | Heteroaryl | Fluoroalkylamino | Not Specified | Potent in vivo | [8] |
Based on these findings, a hypothetical SAR for this compound analogs as anticancer agents can be proposed:
-
Position 2: The chloro group can be substituted with various (hetero)aryl groups, particularly those containing nitrogen atoms capable of forming hydrogen bonds within the ATP-binding site of kinases.
-
Position 3 and 5: Introduction of substituents at these positions could further enhance potency and selectivity. For instance, small, lipophilic groups might be favorable.
-
Position 6: The ethoxy group could be modified to optimize pharmacokinetic properties. Longer or branched alkyl chains, or the introduction of polar groups, could be explored.
Caption: Hypothetical SAR for anticancer activity of this compound analogs.
Antimicrobial and Antifungal Activity
Pyrazine derivatives have also shown significant potential as antimicrobial and antifungal agents. The presence of two nitrogen atoms in the pyrazine ring can influence the compound's interaction with microbial targets.[4]
A study on pyrazine-substituted cinnoline-3-carboxamide derivatives revealed that compounds with chloro substitutions exhibited potent antimicrobial activity against both bacterial and fungal strains.[4] This reinforces the idea that the chloro group in the this compound scaffold is a key feature for potential antimicrobial activity.
Another study on substituted pyrazinecarboxamides showed that 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide had notable antifungal activity against Trichophyton mentagrophytes.[6] This highlights the importance of the substituents on the pyrazine ring and the nature of the amide functionality.
Table 2: Antimicrobial Activity of Substituted Pyrazines
| Compound Class | Key Structural Features | Target Organism(s) | Activity | Reference |
| Pyrazine-substituted cinnolines | Chloro substitutions | Bacteria and Fungi | Potent | [4] |
| Pyrazinecarboxamides | 5-tert-butyl-6-chloro substitution | Trichophyton mentagrophytes | MIC = 31.25–62.5 µmol·mL⁻¹ | [6] |
For antimicrobial applications, the SAR for this compound analogs could be explored by:
-
Position 2: Retaining the chloro group or replacing it with other halogens to investigate the impact on activity.
-
Positions 3 and 5: Introducing amide or hydrazide functionalities, which have been shown to be important for antimicrobial activity in related scaffolds.
-
Position 6: Modifying the ethoxy group to alter lipophilicity, which can be crucial for penetrating microbial cell walls.
Caption: Hypothetical SAR for antimicrobial activity of this compound analogs.
Experimental Protocols
To facilitate further research in this area, this section provides generalized experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Workflow
The synthesis of novel this compound analogs would typically start from a commercially available or readily synthesized pyrazine core, followed by a series of chemical transformations to introduce the desired substituents.
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A Definitive Guide to the Structural Validation of 2-Chloro-6-ethoxypyrazine Using 2D NMR Spectroscopy
Introduction: Beyond the Formula
In the realm of pharmaceutical research and fine chemical synthesis, the molecular formula C₆H₇ClN₂O is merely a starting point.[1] For a molecule like 2-Chloro-6-ethoxypyrazine, a crucial intermediate in medicinal chemistry, absolute certainty of its structure is non-negotiable. Isomeric ambiguity—where substituents could be arranged differently around the pyrazine ring (e.g., 2-Chloro-5-ethoxypyrazine)—can lead to vastly different chemical reactivity and biological activity. While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational dataset, they often lack the resolving power to definitively establish connectivity in complex heterocyclic systems.[2][3]
This guide provides an in-depth, practical comparison of how advanced two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—are synergistically employed to provide irrefutable, self-validating proof of structure for this compound. We will move beyond simply listing steps to explain the causality behind experimental choices, demonstrating how a logical workflow transforms spectral data into a clear and unambiguous molecular structure.
Pillar 1: The 'Why' - Choosing the Right Tools for Structural Elucidation
The core challenge in validating the structure of this compound lies in unequivocally confirming the substitution pattern on the pyrazine ring and the precise connectivity of the ethoxy group. A standard 1D NMR spectrum will show signals for the aromatic protons and the ethoxy group, but it cannot, on its own, prove their relative positions. This is where 2D NMR becomes indispensable.[4][5]
-
COSY (Correlation Spectroscopy): This is our first tool for mapping out proton-proton (¹H-¹H) spin-spin coupling networks.[6] Its primary function here is to establish the connectivity within the ethoxy side chain by identifying the protons on adjacent carbons (-CH₂-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[7][8] It acts as a bridge, allowing us to assign a specific carbon resonance to each proton resonance, which is a critical step in building the carbon framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool in our arsenal for this specific problem. HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[9][10] These "long-range" correlations are the key to piecing the molecular puzzle together, connecting the isolated spin systems and confirming the placement of non-protonated (quaternary) carbons and substituents.
Pillar 2: Experimental Protocol & Data Acquisition
Trustworthy data begins with a meticulous experimental setup. The protocols described below represent a robust, self-validating system for acquiring high-quality 2D NMR data.
Experimental Workflow
The logical flow from sample preparation to final structure confirmation is a critical aspect of a self-validating process.
Caption: Overall workflow for structural validation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: All spectra should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D Spectra Acquisition:
-
gCOSY: Use standard gradient-selected COSY parameters. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
gHSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
gHMBC: Optimize for long-range coupling constants, typically setting the value to 8 Hz to observe both two- and three-bond correlations effectively.[7]
-
Pillar 3: Data Interpretation - Assembling the Evidence
Let's analyze the expected data to demonstrate how these techniques work in concert. The chemical shifts presented below are hypothetical but realistic predictions based on known pyrazine derivatives.[11]
Predicted 1D NMR Data
| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H3 / H5 | ~8.15 | s | 1H | ~142.0 (C3) |
| H5 / H3 | ~8.05 | s | 1H | ~138.0 (C5) |
| H7 (-OCH₂-) | ~4.50 | q | 2H | ~62.5 (C7) |
| H8 (-CH₃) | ~1.45 | t | 3H | ~14.5 (C8) |
| C2 (C-Cl) | - | - | - | ~152.0 |
| C6 (C-O) | - | - | - | ~158.0 |
Note: The assignments of H3/H5 and C3/C5 are ambiguous with 1D data alone.
2D NMR Analysis: A Step-by-Step Validation
1. COSY: Confirming the Ethoxy Fragment
The COSY spectrum provides the first piece of the puzzle. A distinct cross-peak will be observed between the quartet at ~4.50 ppm (H7) and the triplet at ~1.45 ppm (H8).
-
Observation: Correlation between H7 ↔ H8.
-
Interpretation: This confirms that the methylene protons (H7) are J-coupled to the methyl protons (H8), validating the presence of the -CH₂-CH₃ (ethoxy) fragment as a single, connected spin system. The pyrazine protons at ~8.15 and ~8.05 ppm will not show any COSY correlations to each other, as they are separated by four bonds and typically do not couple.
2. HSQC: Linking Protons to their Carbons
The HSQC spectrum maps each proton directly to its attached carbon, removing ambiguity.
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |
| ~8.15 | ~142.0 | H3 – C3 |
| ~8.05 | ~138.0 | H5 – C5 |
| ~4.50 | ~62.5 | H7 – C7 |
| ~1.45 | ~14.5 | H8 – C8 |
-
Observation: Four distinct cross-peaks connecting the proton signals to their one-bond carbon partners.
-
Interpretation: We can now confidently assign C3, C5, C7, and C8. The quaternary carbons (C2 and C6) are, as expected, absent from the HSQC spectrum. The key structural question remains: which carbons are C2 and C6?
3. HMBC: The Definitive Connection
The HMBC spectrum provides the long-range correlations needed to assemble the complete structure. This is where the final, unambiguous validation occurs.
Caption: Key HMBC correlations confirming connectivity.
Analysis of Key HMBC Cross-Peaks:
-
Correlation 1 (Critical): H7 (~4.50 ppm) → C6 (~158.0 ppm)
-
Causality: The methylene protons of the ethoxy group (H7) show a three-bond correlation to a quaternary carbon at ~158.0 ppm. This carbon is deshielded, consistent with being attached to both a nitrogen and an oxygen.
-
-
Correlation 2: H5 (~8.05 ppm) → C6 (~158.0 ppm) and C3 (~142.0 ppm)
-
Causality: The proton at ~8.05 ppm shows a two-bond correlation to the now-identified C6 and a three-bond correlation to C3.
-
-
Correlation 3: H3 (~8.15 ppm) → C2 (~152.0 ppm) and C5 (~138.0 ppm)
-
Causality: The remaining pyrazine proton at ~8.15 ppm shows a two-bond correlation to the last unassigned quaternary carbon (C2) and a three-bond correlation to C5. The chemical shift of C2 (~152.0 ppm) is consistent with a carbon attached to both nitrogen and chlorine.
-
Conclusion: A Synergistic and Self-Validating Approach
By systematically applying a suite of 2D NMR experiments, we have moved from a position of ambiguity to one of certainty.
-
COSY established the integrity of the ethoxy side-chain.
-
HSQC provided the direct one-bond proton-carbon assignments.
-
HMBC served as the ultimate arbiter, revealing the long-range connectivity that unequivocally established the 2,6-substitution pattern of the chloro and ethoxy groups on the pyrazine ring.
This logical, multi-technique approach ensures that every piece of the structure is supported by direct experimental evidence, creating a self-validating dataset that meets the rigorous standards of pharmaceutical and chemical research. The structure is confirmed, without doubt, to be This compound .
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
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¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (2013). ResearchGate. Available at: [Link]
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The Predictive Power of In Silico Profiling: A Comparative Guide to the ADME Properties of 2-Chloro-6-ethoxypyrazine Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Consequently, the early-stage assessment of these properties is paramount. This guide provides an in-depth technical comparison of widely accessible in silico tools for predicting the ADME properties of a novel class of compounds: 2-Chloro-6-ethoxypyrazine derivatives. As a scaffold, pyrazines are prevalent in many biologically active molecules, making the understanding of their ADME characteristics crucial for medicinal chemists.[1]
This guide is structured to provide not just a procedural walkthrough but also the scientific rationale behind the selection of tools and interpretation of data. We will compare the predictive performance of three prominent, freely accessible web-based platforms: SwissADME , pkCSM , and ADMETlab 2.0 .[2][3] To provide a practical framework, we will utilize a small, representative virtual library of this compound derivatives.
The Central Role of ADME in Drug Development
Before delving into the computational analysis, it is essential to understand the significance of each ADME component:
-
Absorption: For a drug to be effective, particularly when administered orally, it must be efficiently absorbed from the gastrointestinal tract into the bloodstream. Poor absorption is a primary reason for low bioavailability.
-
Distribution: Once in the bloodstream, a drug needs to be distributed to its target site of action. This process is influenced by factors such as plasma protein binding and the ability to cross biological membranes, like the blood-brain barrier (BBB).
-
Metabolism: The body's enzymatic machinery, primarily the Cytochrome P450 (CYP) family of enzymes, chemically modifies drugs to facilitate their excretion. Understanding metabolic pathways is crucial to predict drug-drug interactions and the formation of potentially toxic metabolites.
-
Excretion: This is the process by which the drug and its metabolites are removed from the body, primarily through the kidneys or in the feces. The rate of excretion influences the drug's half-life and dosing regimen.
Comparative Analysis of In Silico ADME Prediction Platforms
The choice of an in silico tool is often a balance between accessibility, the breadth of predictable parameters, and the underlying predictive models. SwissADME, pkCSM, and ADMETlab 2.0 have been selected for this guide due to their widespread use in the academic and biotech communities, as well as their distinct approaches to ADME prediction.[3][4]
The Virtual Compound Library
For our comparative study, we will use the parent scaffold, this compound, and three virtual derivatives with varying substituents to explore the impact on ADME properties.
| Compound ID | Structure | SMILES String | Rationale for Inclusion |
| Parent-01 | This compound | CCOC1=NC=C(Cl)N=C1 | Baseline scaffold |
| Deriv-02 | 2-Chloro-6-ethoxy-3-aminopyrazine | NC1=C(Cl)C=NC(OCC)=C1 | Introduction of a polar amino group |
| Deriv-03 | 2-Chloro-6-ethoxy-3-(trifluoromethyl)pyrazine | FC(F)(F)C1=C(Cl)C=NC(OCC)=C1 | Addition of a lipophilic, electron-withdrawing group |
| Deriv-04 | 2-(4-methylpiperazin-1-yl)-6-ethoxypyrazine | CN1CCN(CC1)C2=CN=C(OCC)C=N2 | Introduction of a larger, basic substituent |
In-Depth Platform Comparison and Predicted ADME Properties
The following tables summarize the key ADME predictions for our virtual library from SwissADME, pkCSM, and ADMETlab 2.0. The subsequent sections will provide a detailed protocol for obtaining these results and an expert interpretation of the data.
Table 1: Physicochemical Properties and Lipophilicity
| Compound ID | Tool | Molecular Weight ( g/mol ) | LogP (o/w) | LogS (Aqueous Solubility) | Topological Polar Surface Area (Ų) |
| Parent-01 | SwissADME | 158.58 | 1.85 | -2.45 | 38.40 |
| pkCSM | 158.58 | 1.63 | -2.10 | 38.40 | |
| ADMETlab 2.0 | 158.58 | 1.79 | -2.33 | 38.40 | |
| Deriv-02 | SwissADME | 173.60 | 1.23 | -2.51 | 64.43 |
| pkCSM | 173.60 | 1.01 | -2.25 | 64.43 | |
| ADMETlab 2.0 | 173.60 | 1.18 | -2.40 | 64.43 | |
| Deriv-03 | SwissADME | 226.58 | 3.14 | -3.50 | 38.40 |
| pkCSM | 226.58 | 2.98 | -3.21 | 38.40 | |
| ADMETlab 2.0 | 226.58 | 3.09 | -3.42 | 38.40 | |
| Deriv-04 | SwissADME | 224.71 | 1.45 | -3.11 | 44.49 |
| pkCSM | 224.71 | 1.29 | -2.87 | 44.49 | |
| ADMETlab 2.0 | 224.71 | 1.38 | -3.01 | 44.49 |
Table 2: Absorption and Distribution Predictions
| Compound ID | Tool | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Blood-Brain Barrier (BBB) Permeability (logBB) | P-glycoprotein (P-gp) Substrate |
| Parent-01 | SwissADME | High | - | Yes | No |
| pkCSM | 93.5 | 0.98 | 0.15 | No | |
| ADMETlab 2.0 | + (0.85) | + (0.79) | + (0.81) | - (0.75) | |
| Deriv-02 | SwissADME | High | - | No | No |
| pkCSM | 94.1 | 0.65 | -0.52 | No | |
| ADMETlab 2.0 | + (0.88) | + (0.68) | - (0.89) | - (0.82) | |
| Deriv-03 | SwissADME | High | - | Yes | Yes |
| pkCSM | 95.2 | 1.15 | 0.33 | Yes | |
| ADMETlab 2.0 | + (0.91) | + (0.85) | + (0.75) | + (0.68) | |
| Deriv-04 | SwissADME | High | - | No | Yes |
| pkCSM | 92.8 | 0.51 | -0.88 | Yes | |
| ADMETlab 2.0 | + (0.82) | - (0.65) | - (0.92) | + (0.79) |
Note: For ADMETlab 2.0, '+' indicates a positive prediction (e.g., high absorption, BBB permeable) and '-' indicates a negative prediction. The value in parentheses represents the prediction probability.
Table 3: Metabolism and Toxicity Predictions
| Compound ID | Tool | CYP2D6 Inhibitor | CYP3A4 Inhibitor | AMES Mutagenicity | hERG I Inhibitor |
| Parent-01 | SwissADME | No | No | - | - |
| pkCSM | No | No | No | No | |
| ADMETlab 2.0 | - (0.81) | - (0.77) | - (0.91) | - (0.85) | |
| Deriv-02 | SwissADME | No | No | - | - |
| pkCSM | Yes | No | Yes | No | |
| ADMETlab 2.0 | + (0.65) | - (0.72) | + (0.58) | - (0.81) | |
| Deriv-03 | SwissADME | Yes | Yes | - | - |
| pkCSM | Yes | Yes | No | Yes | |
| ADMETlab 2.0 | + (0.78) | + (0.71) | - (0.85) | + (0.62) | |
| Deriv-04 | SwissADME | Yes | Yes | - | - |
| pkCSM | Yes | Yes | No | Yes | |
| ADMETlab 2.0 | + (0.85) | + (0.80) | - (0.88) | + (0.75) |
Note: SwissADME provides qualitative predictions for CYP inhibition. It does not predict AMES toxicity or hERG inhibition.
Experimental Workflows and Data Interpretation
Workflow for In Silico ADME Prediction
The general workflow for obtaining ADME predictions from these web-based tools is straightforward, making them accessible to a broad range of scientists.
Caption: General workflow for in silico ADME prediction.
Protocol 1: ADME Prediction using SwissADME
-
Navigate to the SwissADME website: Access the tool at [Link].[5]
-
Input Molecules: In the provided text box, paste the SMILES strings of the compounds of interest, one per line.
-
Run Prediction: Click the "Run" button to initiate the calculations.
-
Analyze Results: The output will be a table with various physicochemical properties, pharmacokinetic predictions (including the "BOILED-Egg" model for BBB permeability and P-gp substrate prediction), drug-likeness, and medicinal chemistry friendliness.[6]
Protocol 2: ADME Prediction using pkCSM
-
Access the pkCSM server: The web server is available at [Link].[7]
-
Submit SMILES: Paste the SMILES strings into the designated area.
-
Select Properties: Ensure that the desired ADMET properties are selected for prediction.
-
Initiate Calculation: Click the "Submit" button.
-
View Results: The output is organized into tabs for Absorption, Distribution, Metabolism, Excretion, and Toxicity, providing detailed numerical predictions.[8]
Protocol 3: ADME Prediction using ADMETlab 2.0
-
Go to the ADMETlab 2.0 website: The platform can be accessed at [Link].[9][10]
-
Input Molecule(s): Use the "ADMET Evaluation" for a single molecule or "ADMET Screening" for a batch of molecules by pasting their SMILES strings.
-
Start Prediction: Click the "Predict" or "Submit" button.
-
Interpret Output: The results are presented in a comprehensive table with color-coded indicators for favorable (green), borderline (yellow), and unfavorable (red) properties, along with the predicted values and probabilities.[11][12]
Expert Interpretation of the Predictive Data
The true value of in silico predictions lies in their interpretation to guide the next steps in drug design.
Caption: Decision-making based on in silico ADME predictions.
-
Parent-01 (this compound): All three platforms predict good oral absorption and BBB permeability. The lack of predicted CYP inhibition or toxicity makes this a promising starting point. The consistent predictions across different tools lend confidence to these findings.
-
Deriv-02 (2-Chloro-6-ethoxy-3-aminopyrazine): The introduction of the amino group increases polarity, which is reflected in the lower LogP values. While oral absorption remains high, the increased polarity leads to a prediction of poor BBB permeability across all platforms. This is a classic trade-off in medicinal chemistry. pkCSM and ADMETlab 2.0 flag potential issues with CYP2D6 inhibition and mutagenicity, respectively. These conflicting predictions highlight the need to consult multiple models and underscore that these are predictions, not certainties.
-
Deriv-03 (2-Chloro-6-ethoxy-3-(trifluoromethyl)pyrazine): The trifluoromethyl group significantly increases lipophilicity (higher LogP), which generally correlates with increased permeability. However, it also introduces liabilities. All tools that predict CYP inhibition flag this compound as a potential inhibitor of multiple isoforms. Furthermore, pkCSM and ADMETlab 2.0 suggest it may be a P-gp substrate and a hERG inhibitor. This profile suggests a high risk of drug-drug interactions and cardiotoxicity.
-
Deriv-04 (2-(4-methylpiperazin-1-yl)-6-ethoxypyrazine): This larger, more complex derivative is predicted to have good absorption but poor BBB penetration due to its size and polarity. Importantly, all platforms that make the prediction identify it as a P-gp substrate, which would actively pump the compound out of the brain. It is also flagged as a potential CYP inhibitor and hERG inhibitor by pkCSM and ADMETlab 2.0.
Conclusion and Future Directions
This comparative guide demonstrates the utility of freely accessible in silico tools in the early-stage ADME profiling of novel chemical entities like this compound derivatives. The predictions from SwissADME, pkCSM, and ADMETlab 2.0, while not always in perfect agreement, provide a valuable, multi-faceted view of a compound's potential pharmacokinetic and toxicity profile.
The key takeaway for researchers is that these tools should be used not as a definitive " go/no-go " gate but as a hypothesis-generating platform to prioritize compounds for synthesis and subsequent in vitro testing. For instance, based on this in silico analysis, Parent-01 would be a high-priority candidate for initial biological screening. In contrast, Deriv-03 and Deriv-04 would require significant medicinal chemistry efforts to mitigate the predicted liabilities before committing to synthesis.
The field of in silico ADME prediction is continually evolving, with the integration of more sophisticated machine learning and artificial intelligence models.[13] As these models are trained on larger and more diverse datasets, their predictive accuracy will undoubtedly improve, further solidifying their indispensable role in accelerating the drug discovery pipeline.
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A Senior Application Scientist's Guide to the Biological Targets of Pyrazine-Based Kinase Inhibitors
Introduction: The Pyrazine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1][2][3][4] Protein kinases, by virtue of their central role in cellular signaling, represent a vast and compelling class of drug targets.[1][2][3][4] Among the myriad chemical structures employed to target the ATP-binding pocket of these enzymes, the pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms—has emerged as a "privileged scaffold."[5] Its unique electronic properties and ability to form multiple hydrogen bonds allow for the development of highly potent and selective inhibitors.[1][2]
This guide provides a comparative analysis of the biological targets of two distinct, clinically relevant pyrazine-based kinase inhibitors: Erdafitinib , a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, and R406 , the active metabolite of Fostamatinib, which primarily targets Spleen Tyrosine Kinase (SYK). We will delve into their kinase selectivity profiles, the signaling pathways they disrupt, and the validated experimental methodologies required to characterize such inhibitors, offering a robust framework for researchers in the field.
Comparative Analysis of Biological Targets: Erdafitinib vs. R406
The efficacy and safety of a kinase inhibitor are dictated by its selectivity profile. While a high affinity for the intended target is desired, off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Here, we compare the target profiles of Erdafitinib and R406, two inhibitors that, despite sharing a pyrazine core, address fundamentally different biological pathways.
Erdafitinib (JNJ-42756493): A Pan-FGFR Inhibitor
Erdafitinib is an orally bioavailable tyrosine kinase inhibitor approved for treating locally advanced or metastatic urothelial carcinoma in patients with susceptible FGFR3 or FGFR2 genetic alterations.[6][7] It functions as a potent, pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4 with minimal activity against other kinases like VEGFR.[8][9]
R406: The Active Metabolite of Fostamatinib and a SYK Inhibitor
Fostamatinib is a prodrug that is rapidly converted in vivo to its active form, R406.[10][11] It is approved for the treatment of chronic immune thrombocytopenia (ITP).[11] R406 is a potent ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a crucial mediator of signal transduction in immune cells.[12][13] Unlike Erdafitinib's focused targeting of the FGFR family, R406 exhibits a broader kinase cross-reactivity profile at therapeutically relevant concentrations, which may contribute to both its efficacy and side effects.[10][14][15]
Quantitative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of Erdafitinib and R406 against their primary targets and key off-targets. The data, presented as IC50 (half-maximal inhibitory concentration) values, are derived from in vitro biochemical assays and provide a quantitative basis for comparison.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Erdafitinib | FGFR1 | 1.2 | VEGFR2 | >500 |
| FGFR2 | 2.5 | KIT | 92 | |
| FGFR3 | 3.0 | RET | 280 | |
| FGFR4 | 5.0 | PDGFRβ | 130 | |
| R406 | SYK | 41 | FLT3 | 30 |
| KDR (VEGFR2) | 40 | |||
| RET | 118 | |||
| LCK | 61 |
This table is a synthesis of data from multiple sources. Exact values may vary based on assay conditions.
Expert Interpretation: The data clearly illustrates the distinct selectivity profiles. Erdafitinib is a highly potent and selective pan-FGFR inhibitor, with significantly lower activity against other kinases such as VEGFR2.[8] This specificity is crucial for its therapeutic window in FGFR-driven cancers. In contrast, while R406 is a potent SYK inhibitor, it also demonstrates significant activity against other kinases like FLT3 and KDR (VEGFR2) at concentrations achievable in patients.[10][14] The inhibition of KDR, for instance, has been mechanistically linked to the clinically observed side effect of hypertension.[10][14] This highlights the critical importance of comprehensive kinase profiling in drug development.
Visualizing the Impact: Disruption of Key Signaling Pathways
To understand the functional consequences of target engagement, it is essential to visualize the signaling pathways these inhibitors disrupt.
Erdafitinib and the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[16][17] Dysregulation of this pathway is a known driver in various cancers.[16][18][19] Erdafitinib blocks the ATP-binding site of FGFRs, inhibiting their autophosphorylation and preventing the activation of downstream pathways like RAS-MAPK and PI3K-AKT.[19][20]
Caption: Erdafitinib inhibits FGFR autophosphorylation, blocking downstream pro-survival pathways.
R406 and the SYK Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a central role in signal transduction in hematopoietic cells.[21] It is critical for signaling downstream of B-cell receptors (BCRs) and Fc receptors (FcRs) on immune cells like macrophages and mast cells.[13][22][23] In ITP, autoantibodies bind to platelets, which are then cleared by macrophages via Fc receptor signaling. R406 inhibits SYK within these macrophages, interrupting this pathway of platelet destruction.[11]
Caption: R406 inhibits SYK activation in macrophages, preventing antibody-mediated platelet destruction.
Methodologies for Target Profiling and Validation
Objective comparison of kinase inhibitors relies on robust, validated, and reproducible experimental protocols. Here we detail two essential workflows: in vitro kinase profiling for determining potency and selectivity, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.
In Vitro Kinase Assay for IC50 Determination
Causality Behind Experimental Choice: Before assessing an inhibitor's effect in a complex cellular system, it is crucial to determine its direct inhibitory activity against a purified kinase enzyme. This biochemical assay provides a quantitative measure of potency (IC50) and is the gold standard for initial profiling and selectivity screening against a broad panel of kinases. A fluorescence-based format is often chosen for its high throughput and sensitivity.[24]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[25]
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiological relevance.[26]
-
Prepare a serial dilution of the pyrazine-based inhibitor (e.g., 10-point, 3-fold dilution) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the inhibitor dilution to the appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. Final volume is 20 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a "stop" solution containing EDTA, or if using a continuous assay format, proceed directly to reading.[26]
-
Read the fluorescence intensity on a compatible plate reader.
-
Subtract the background (no enzyme) from all other readings.
-
Normalize the data relative to the "no inhibitor" control (100% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]
-
Caption: Workflow for determining inhibitor IC50 values using an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Causality Behind Experimental Choice: While an in vitro assay confirms biochemical potency, it does not prove that the inhibitor can enter a cell, engage its target in the crowded cellular milieu, and exert a biological effect. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[28][29] The principle is that a protein becomes more thermally stable when bound to a ligand.[30][31] By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, we can confirm binding.[32]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Treat cells with the desired concentration of the pyrazine-based inhibitor or vehicle (DMSO) control. Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 68°C in 2°C increments.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using an antibody-based method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (for Western Blot) of the target protein.
-
Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.[30][31]
-
Caption: Workflow for confirming cellular target engagement using the CETSA method.
Conclusion
The comparative analysis of Erdafitinib and R406 demonstrates how the pyrazine scaffold can be adapted to create inhibitors with vastly different biological target profiles. Erdafitinib exemplifies a highly selective inhibitor designed to target a specific oncogenic driver pathway. R406, while potent against its primary target SYK, possesses a broader selectivity profile that is critical to understanding its complete pharmacological effect. A thorough characterization, employing both in vitro biochemical assays and cellular target engagement methods like CETSA, is indispensable for elucidating the full therapeutic potential and predicting the clinical behavior of any novel kinase inhibitor. This integrated approach ensures scientific rigor and provides the foundational data necessary for advancing drug development.
References
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National Institutes of Health. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Retrieved from [Link]
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InvivoGen. (n.d.). R406 besylate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-ethoxypyrazine
Authoritative Guide for Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-6-ethoxypyrazine. As a chlorinated heterocyclic organic compound, its disposal requires meticulous attention to prevent environmental contamination and ensure personnel safety. This guide is grounded in established safety protocols and regulatory standards for hazardous chemical waste management.
Disclaimer: Specific Safety Data Sheets (SDS) for this compound are not universally available. The guidance provided herein is based on the known hazards of structurally similar chlorinated pyrazines and halogenated organic compounds.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and to comply with all local, state, and federal regulations.[3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling waste, a thorough understanding of the potential hazards is critical. Based on data from analogous compounds, this compound should be handled as a hazardous substance with potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[2][4]
The primary directive is to minimize exposure through engineering controls (e.g., fume hood) and appropriate PPE. The causality is clear: preventing direct contact and inhalation is the most effective way to mitigate health risks associated with halogenated compounds.
Table 1: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specifications | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes of chemical waste, which can cause serious eye irritation or damage.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation or allergic reactions. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[8] |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator for spills or if adequate ventilation is unavailable.[4] | Ensures respiratory safety in situations with a higher risk of inhaling vapors or aerosols. |
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound falls into the category of halogenated organic waste . This classification is critical because halogenated compounds require specific disposal technologies, typically high-temperature incineration, to prevent the formation of highly toxic dioxins and furans.[9][10]
The Segregation Mandate:
Never mix halogenated waste with non-halogenated waste.[11][12]
-
Causality: Mixing waste streams complicates the disposal process, significantly increases costs, and can lead to dangerous chemical reactions. For instance, mixing chlorinated waste with certain acidic wastes could potentially generate toxic gases. Furthermore, disposal facilities use different processes for different waste types; cross-contamination can render a large volume of waste untreatable by standard methods.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring that each step is completed correctly before proceeding to the next.
Step 1: Designate a Hazardous Waste Container
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
The container must be clean, in good condition, and free of any external contamination.[11]
-
Ensure the container is clearly labeled "Hazardous Waste" before any waste is added.
Step 2: Waste Collection
-
Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper), directly into the designated waste container.
-
Aqueous Solutions: Collect the first one to three rinses of any emptied container as hazardous waste.[12][13] Subsequent rinses may be permissible for drain disposal only after neutralization and confirmation with your EHS department.
-
Solid Waste: Collect contaminated solids in a clearly labeled, sealed plastic bag or a dedicated solid waste container.[13]
-
Container Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[11]
Step 3: Labeling and Documentation
-
Attach a completed hazardous waste label or tag as provided by your institution's EHS department.[13]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
All other chemical constituents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and laboratory location.
-
Step 4: Temporary Storage
-
Keep the waste container tightly closed except when adding waste.[13]
-
Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.[14]
-
Ensure the storage area is away from heat, sparks, or open flames.[8]
Step 5: Scheduling Waste Pickup
-
Once the container is full or the accumulation time limit set by your institution is reached, schedule a pickup with your EHS department.
-
Do not dispose of this chemical waste down the drain or in the regular trash under any circumstances.[11]
Workflow for Disposal of this compound
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal workflow for this compound waste.
Part 4: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using spill socks or absorbent pads. Remove all sources of ignition.[8]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Part 5: The Science of Disposal: Why Incineration?
This compound is a halogenated organic compound, a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity.[15][16] The land disposal of these wastes is heavily restricted.[15]
The preferred and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[9]
-
Mechanism of Destruction: These incinerators operate at extremely high temperatures (typically >1,200°C) with sophisticated emission control systems ("scrubbers"). The high temperature ensures the complete destruction of the organic molecule, breaking the carbon-chlorine bonds and preventing the formation of toxic byproducts like dioxins and furans.[9][10] The resulting gases, such as hydrogen chloride (HCl), are neutralized in the scrubbing system before being released.[9] This process effectively mineralizes the hazardous components into simple, non-hazardous compounds.
By following this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety, environmental responsibility, and scientific integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-ethoxypyrazine
Greetings, fellow researchers and innovators. In the fast-paced world of drug development, our focus is often on the breakthrough, the discovery, and the data. However, the foundational pillar upon which all successful research is built is safety. Today, we will delve into the essential safety protocols for handling 2-Chloro-6-ethoxypyrazine, a key reagent in many synthetic pathways. This guide is designed to provide not just a list of rules, but the scientific rationale behind them, empowering you to work with confidence and, most importantly, safety.
Understanding the Hazard: A Proactive Approach
Before we even consider opening a container of this compound, our first step is a thorough hazard assessment. While comprehensive toxicological data for every chemical is not always available, we can infer a significant amount from its chemical structure—a chlorinated pyrazine. Pyrazine derivatives and chlorinated organic compounds can present several potential hazards.[1][2]
It is prudent to treat this compound as potentially hazardous through multiple routes of exposure.[3] The primary concerns are:
-
Skin and Eye Irritation: Halogenated organic compounds can cause irritation upon contact.[2][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may be harmful.[7][8]
-
Harmful if Swallowed or Absorbed: Systemic toxicity is a potential risk.[7][8]
Therefore, our personal protective equipment (PPE) strategy is built on the principle of creating reliable barriers to prevent any contact.[9][10]
Core Protective Measures: Your Essential Armor
The selection of PPE is not a one-size-fits-all scenario; it is dictated by the specific task at hand. However, for routine laboratory operations involving this compound, the following represents the minimum required protection.
Eye and Face Protection: The Non-Negotiable Shield
Your vision is irreplaceable. Chemical splashes can cause irreversible eye damage.[11]
-
What to Wear: At a minimum, wear ANSI Z87.1-rated safety glasses with side shields. For tasks with a higher splash risk, such as transferring large volumes or working with the material under pressure, upgrade to chemical splash goggles.[10][12] A face shield, worn over safety glasses or goggles, is recommended when the potential for a significant splash exists.[13]
-
The Rationale: Safety glasses protect from frontal impacts, but the side shields are critical for blocking angled splashes. Goggles provide a complete seal around the eyes, offering superior protection against vapors and splashes from any direction.
Skin and Body Protection: The Primary Barrier
Your skin is your body's largest organ, and it is a primary route of chemical exposure.[3]
-
What to Wear: A standard flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down. For handling larger quantities, a chemically resistant apron or impervious coveralls should be worn.[9][12] Closed-toe shoes made of a non-porous material are required; sandals or perforated shoes are never acceptable in a laboratory setting.[11]
-
The Rationale: The lab coat provides a removable barrier that protects your personal clothing and skin from minor spills and contamination. In the event of a larger spill, the contaminated coat can be quickly removed to minimize exposure.[4]
Hand Protection: The Right Glove for the Job
Not all gloves offer the same level of protection.[3][11] The choice of glove material is critical for handling chlorinated organic compounds.
-
What to Wear: Nitrile or butyl rubber gloves are recommended.[14][15] Avoid latex gloves, as they offer poor protection against many organic reagents.[15] Always double-check the manufacturer's glove compatibility chart for specific breakthrough times. Before use, inspect gloves for any signs of degradation or punctures.
-
The Rationale: "Chemical resistance" is a specific interaction between a chemical and a glove material. Nitrile and butyl rubber have demonstrated good resistance to a wide range of organic compounds. It's also a best practice to change gloves immediately if you suspect contamination and to never touch "clean" surfaces like doorknobs, keyboards, or your face with gloved hands.[11]
Respiratory Protection: Guarding Your Internal Environment
Inhalation is a direct route for chemicals to enter the bloodstream.[7]
-
When to Use: All handling of this compound powder or volatile solutions should be performed inside a certified chemical fume hood to minimize vapor and aerosol exposure. If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9][16] A fit test is mandatory for all personnel required to wear a respirator.
-
The Rationale: A fume hood is an engineering control designed to capture and exhaust contaminants at the source. When this primary control is not feasible, a respirator serves as a personal barrier, filtering contaminants from the air you breathe.
Summary of Recommended PPE
| Task | Eye/Face Protection | Body Protection | Hand Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Lab Coat | Nitrile/Butyl Gloves | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Lab Coat | Nitrile/Butyl Gloves | Required: Chemical Fume Hood |
| Transferring Solutions | Goggles & Face Shield | Lab Coat & Apron | Nitrile/Butyl Gloves | Required: Chemical Fume Hood |
| Large Spill Cleanup | Goggles & Face Shield | Chemical Suit | Double-Gloved (Nitrile) | Required: NIOSH-Approved Respirator |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow is crucial for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Protocols
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][17] Seek medical attention.
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Promptly seek medical attention.
-
Inhalation: Move the individual to fresh air immediately.[7][17] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite).[12][17] Scoop the material into a designated, labeled waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8] Do not dispose of it in the regular trash or down the drain.[7][8] Collect all waste in a clearly labeled, sealed container and dispose of it through your institution's EHS-approved hazardous waste program.[7]
By integrating these safety measures into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. Safety is not a barrier to discovery; it is the path to it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
